molecular formula C14H9BrClFO3 B2537938 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid CAS No. 938257-63-7

5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid

Katalognummer: B2537938
CAS-Nummer: 938257-63-7
Molekulargewicht: 359.58
InChI-Schlüssel: IHLFIVUFVCBOLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid is a useful research compound. Its molecular formula is C14H9BrClFO3 and its molecular weight is 359.58. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

5-bromo-2-[(2-chloro-6-fluorophenyl)methoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrClFO3/c15-8-4-5-13(9(6-8)14(18)19)20-7-10-11(16)2-1-3-12(10)17/h1-6H,7H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLFIVUFVCBOLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2)Br)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Solubility profile of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid in DMSO and organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to a viable therapeutic is fraught with challenges. Among the most fundamental physicochemical properties that dictate the success or failure of a drug candidate is its solubility.[1][2] Drug solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its bioavailability and therapeutic efficacy.[3][4] An estimated 40% of approved drugs and up to 90% of those in the development pipeline are poorly soluble, making solubility assessment a critical, early-stage gatekeeper in the drug discovery process.[5]

This guide focuses on 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid , a compound of interest in medicinal chemistry. Understanding its solubility profile in dimethyl sulfoxide (DMSO), a common solvent for initial compound screening, and a range of other organic solvents is paramount for reliable in vitro assay results, formulation development, and predicting in vivo behavior.[3] This document serves as a comprehensive technical resource for researchers, providing both the theoretical underpinnings and a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic solubility.

Chemical Properties of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid

  • Molecular Formula: C₁₄H₉BrClFO₃

  • Molecular Weight: 359.58 g/mol

  • Structure: A complex molecule featuring a benzoic acid core, substituted with a bromine atom and an ether-linked 2-chloro-6-fluorobenzyl group.

Guiding Principles: Predicting Solubility Behavior

The foundational principle governing solubility is the adage, "like dissolves like."[6][7][8] This means that substances with similar polarity and intermolecular forces are more likely to be soluble in one another.[6][9] The structure of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid contains several distinct regions that will dictate its interaction with different solvents.

  • Polar Moieties: The carboxylic acid (-COOH) group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. The ether linkage (-O-) also contributes to the molecule's polarity. These groups suggest a potential for solubility in polar solvents.[10]

  • Non-Polar Moieties: The two aromatic rings (the brominated benzoic acid and the chloro-fluorobenzyl group) are predominantly non-polar and will interact via van der Waals forces. The halogen substituents (Br, Cl, F) further contribute to the lipophilic character of the molecule. This large non-polar surface area suggests a likelihood of solubility in non-polar organic solvents.[9][10]

Therefore, the overall solubility of this molecule will be a balance between these competing characteristics. It is expected to exhibit limited solubility in highly polar solvents like water and better solubility in solvents of intermediate to high polarity, as well as some non-polar solvents that can accommodate its large aromatic structure.

Caption: Key functional groups influencing the solubility of the target molecule.

Solubility Profile: A Template for Experimental Data

While specific quantitative solubility data for 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid is not widely published, the following table serves as a template for presenting the results obtained from the experimental protocol detailed below. It is crucial for researchers to determine these values empirically.

SolventSolvent TypePredicted SolubilityExperimentally Determined Solubility (mg/mL at 25°C)
Dimethyl Sulfoxide (DMSO) Polar AproticHighTo be determined
N,N-Dimethylformamide (DMF) Polar AproticHighTo be determined
Methanol Polar ProticModerateTo be determined
Ethanol Polar ProticModerateTo be determined
Acetone Polar AproticModerate-LowTo be determined
Acetonitrile Polar AproticModerate-LowTo be determined
Dichloromethane (DCM) Non-PolarModerate-LowTo be determined
Toluene Non-PolarLowTo be determined
Hexane Non-PolarVery LowTo be determined

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The "gold standard" for determining the true equilibrium or thermodynamic solubility of a compound is the shake-flask method. This technique measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound, ensuring a robust and reproducible result. The following protocol is a self-validating system designed for accuracy.

Materials and Equipment
  • 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid (solid, high purity)

  • Selected organic solvents (HPLC grade or higher)

  • Analytical balance (4-decimal place)

  • Glass vials with PTFE-lined screw caps (e.g., 2-4 mL)

  • Volumetric flasks and pipettes

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm, chemically resistant, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (LC-MS)

Workflow Diagram

G Thermodynamic Solubility Workflow (Shake-Flask Method) A Preparation Add excess solid compound to a known volume of solvent in a vial. B Equilibration Agitate at constant temperature (e.g., 25°C) for 24-72 hours to ensure equilibrium is reached. A->B Incubate C Phase Separation Centrifuge the vial to pellet the excess, undissolved solid. B->C Settle Solid D Filtration Carefully filter the supernatant through a 0.45 µm PTFE syringe filter. C->D Isolate Saturated Solution E Quantification Analyze the clear filtrate using a validated HPLC/LC-MS method against a calibration curve. D->E Measure Concentration F Result Calculate solubility in mg/mL or µM. E->F Report

Caption: A generalized workflow for determining equilibrium solubility.

Step-by-Step Methodology

Step 1: Preparation of Standard Solutions for Calibration

  • Rationale: An accurate calibration curve is essential for quantifying the concentration of the dissolved compound.

  • Procedure:

    • Prepare a primary stock solution of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid in a suitable solvent in which it is freely soluble (e.g., DMSO) at a known concentration (e.g., 10 mg/mL).

    • Perform a serial dilution of the stock solution to create a series of at least five standard solutions of known concentrations. The range of these standards should bracket the expected solubility of the compound.

Step 2: Preparation of Saturated Solutions

  • Rationale: Adding an excess of solid ensures that the solution becomes saturated, which is the definition of thermodynamic solubility.

  • Procedure:

    • To a series of glass vials, add an excess amount of the solid compound (e.g., 2-5 mg). The key is to have undissolved solid visually present after the equilibration period.

    • Add a precise, known volume (e.g., 1.0 mL) of the desired organic solvent to each vial.

    • Tightly cap the vials to prevent solvent evaporation, which would artificially inflate the measured concentration.

Step 3: Equilibration

  • Rationale: For a true thermodynamic measurement, the system must reach equilibrium, where the rate of dissolution equals the rate of precipitation. For poorly soluble compounds, this can take a significant amount of time.

  • Procedure:

    • Place the vials in an orbital shaker or on a rotator set to a constant temperature (e.g., 25°C).

    • Agitate the samples continuously for a sufficient period. A minimum of 24 hours is recommended, but 48 to 72 hours may be necessary to ensure equilibrium is reached.

Step 4: Phase Separation and Filtration

  • Rationale: It is critical to separate the saturated solution (supernatant) from the undissolved solid without altering the concentration (e.g., by temperature change or evaporation).

  • Procedure:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to firmly pellet the excess solid.

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Immediately filter the supernatant through a 0.45 µm chemically resistant syringe filter into a clean analysis vial. This step removes any fine particulates that could interfere with the analysis.

Step 5: Quantification

  • Rationale: A validated analytical method ensures that the concentration measurement is accurate and reliable.

  • Procedure:

    • Analyze the filtered saturated solution and the prepared standard solutions using a validated HPLC-UV or LC-MS method.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

    • Use the calibration curve to determine the concentration of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid in the filtered saturated sample. This concentration is the thermodynamic solubility.

Data Analysis and Reporting

The final solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature. The concentration is calculated from the regression equation of the calibration curve:

  • y = mx + c

    • Where 'y' is the peak area of the sample, 'm' is the slope of the curve, 'x' is the concentration (the value to be determined), and 'c' is the y-intercept.

The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results, and the final reported value should be the mean ± standard deviation.

Conclusion

A thorough understanding of the solubility profile of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid is not merely an academic exercise; it is a fundamental prerequisite for its successful development as a potential therapeutic agent. While public data is scarce, the principles of molecular structure and the robust, validated shake-flask method described in this guide provide a clear and reliable path for researchers to generate this critical dataset. By investing in this foundational knowledge, drug development professionals can make more informed decisions, de-risk their projects, and ultimately, accelerate the journey from the laboratory to the clinic.

References

  • AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. [Link]

  • Fiveable. (2025, August 15). Like Dissolves Like: Inorganic Chemistry I Study Guide. [Link]

  • News-Medical. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]

  • Veranova. Improving solubility and accelerating drug development. [Link]

  • Fiveable. (2025, August 15). Solubility in organic solvents: Organic Chemistry II Study Guide. [Link]

  • The Fountain Magazine. (2016, January 15). Like Dissolves Like. [Link]

  • Pearson. In the context of solubility rules, what does the phrase "like dissolves like" mean?. [Link]

  • Quora. (2015, September 4). What is a simple definition of 'like dissolves like'?. [Link]

  • Proprep. What does like dissolves like mean in chemistry?. [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. [Link]

  • Khan Academy. Solubility of organic compounds. [Link]

  • BYJU'S. Factors Affecting Solubility. [Link]

Sources

A Proposed Framework for the Preliminary Toxicity Screening of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document outlines a comprehensive, tiered strategy for the initial toxicological assessment of the novel chemical entity, 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid. In the absence of existing public safety data, a systematic evaluation is paramount to characterize its potential hazards and inform future development decisions. This guide proposes a series of validated in vitro and in vivo assays designed to provide a foundational safety profile. The proposed workflow prioritizes early identification of potential liabilities such as cytotoxicity, genotoxicity, and cardiotoxicity, followed by a preliminary assessment of acute systemic toxicity. Methodologies are grounded in internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and best practices within the pharmaceutical industry. The successful execution of this screening cascade will yield critical data to enable a data-driven go/no-go decision for continued investigation of this compound.

Introduction and Compound Profile

5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid is a novel halogenated benzoic acid derivative. While specific toxicological data for this compound is not publicly available, an analysis of its chemical structure and related analogs provides some initial insights.

Physicochemical Properties

A summary of the known properties of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₄H₉BrClFO₃[1]
Molecular Weight 359.58 g/mol [1]
InChI Key Not available
Physical Form Solid (predicted)

Table 1: Physicochemical Properties of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid.

Analysis of Structural Analogs

The toxicological profile of structurally related compounds can offer preliminary indications of potential hazards.

  • 5-Bromo-2-[(2-fluorobenzyl)oxy]benzoic acid: This analog is classified with GHS07 pictogram, indicating it is harmful if swallowed (Acute Toxicity 4, Oral).[2]

  • 5-Bromo-2-chlorobenzoic acid: This related compound is classified as a skin and eye irritant and may cause respiratory irritation.[3][4]

The presence of multiple halogen atoms (bromine, chlorine, fluorine) on the aromatic rings of the target compound suggests a potential for metabolic activation and reactivity, warranting a thorough genotoxicity assessment.

A Tiered Approach to Preliminary Toxicity Screening

A tiered, or stepwise, approach to toxicity testing is a resource-efficient strategy that begins with high-throughput in vitro assays to flag potential hazards early, followed by more complex in vivo studies for promising candidates.[5] This approach aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Decision Point cluster_2 Tier 2: In Vivo Screening cluster_3 Outcome cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) genotoxicity Genotoxicity Assays (Ames, Micronucleus) cardiotoxicity hERG Assay decision1 Acceptable In Vitro Profile? cardiotoxicity->decision1 acute_toxicity Acute Oral Toxicity Study (Rodent) decision1->acute_toxicity Yes no_go Terminate Development decision1->no_go No go Proceed to Further Development acute_toxicity->go

Figure 1: Proposed Tiered Toxicity Screening Workflow.

Tier 1: In Vitro Safety Pharmacology

The initial phase of screening focuses on cell-based assays to identify fundamental mechanisms of toxicity at an early stage.[6]

General Cytotoxicity Assessment

Determining a compound's potential to cause cell death is a critical first step.[7][8] This is often assessed using multiple assays that measure different endpoints of cellular health.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate a panel of human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Data Presentation: Example Cytotoxicity Data

Cell LineAssayEndpointIC₅₀ (µM)
HepG2 (Liver)MTTCell Viability> 100
HEK293 (Kidney)LDH ReleaseMembrane Integrity85.2
HeLa (Cervical)MTTCell Viability76.5

Table 2: Hypothetical cytotoxicity data for 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid.

Genotoxicity Assessment

Genotoxicity assays are crucial for evaluating a compound's potential to cause DNA or chromosomal damage, which can lead to mutations and cancer.[9] A standard battery of in vitro tests is recommended by regulatory agencies.[10][11]

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. A positive result indicates that the test compound causes a reverse mutation, allowing the bacteria to grow on a nutrient-deficient medium.[5]

  • Strain Selection: Utilize a standard set of bacterial strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA).

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be genotoxic.

  • Exposure: Expose the bacterial strains to a range of concentrations of the test compound.

  • Plating: Plate the treated bacteria on minimal agar plates lacking the specific amino acid required for growth.

  • Incubation and Scoring: Incubate the plates for 48-72 hours and count the number of revertant colonies. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.

Experimental Protocol: In Vitro Micronucleus Test

This assay detects chromosomal damage in mammalian cells by identifying the formation of micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm of interphase cells.[12]

  • Cell Culture and Treatment: Treat a suitable mammalian cell line (e.g., CHO, V79, or TK6) with at least three concentrations of the test compound, with and without metabolic activation.

  • Cytochalasin B Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells where micronuclei are easily scored.

  • Harvesting and Staining: Harvest the cells, fix them, and stain the DNA with a fluorescent dye (e.g., DAPI or propidium iodide).

  • Analysis: Score the frequency of micronuclei in at least 1000 binucleated cells per concentration using microscopy or flow cytometry.

Cardiotoxicity Screening: hERG Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[13][14] Therefore, early screening for hERG channel inhibition is a critical component of safety assessment.[15][16]

Experimental Protocol: Automated Patch Clamp hERG Assay

  • Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.

  • Automated Patch Clamp System: Employ an automated patch clamp system (e.g., QPatch or SyncroPatch) for high-throughput analysis.[13]

  • Compound Application: Apply a range of concentrations of the test compound sequentially to the cells.

  • Electrophysiological Recording: Record the hERG current in response to a specific voltage protocol before and after compound application.[17]

  • Data Analysis: Calculate the percentage of hERG current inhibition for each concentration and determine the IC₅₀ value.

G cluster_0 hERG Assay Workflow start Prepare hERG-expressing cell suspension plate Dispense cells into patch plate start->plate seal Establish gigaseal and whole-cell configuration plate->seal baseline Record baseline hERG current seal->baseline compound Apply test compound (multiple concentrations) baseline->compound record Record hERG current in presence of compound compound->record washout Washout and apply positive control record->washout analyze Calculate % inhibition and determine IC₅₀ washout->analyze

Sources

Thermal Stability and Melting Point Analysis of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic Acid: A Comprehensive Analytical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the thermodynamic profile of complex polyhalogenated intermediates is a critical prerequisite for successful active pharmaceutical ingredient (API) synthesis and formulation. 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid (CAS: 938257-63-7) presents a unique analytical challenge. Its structure combines a hydrogen-bonding carboxylic acid, a conformationally flexible benzyl ether linkage, and a tri-halogenated system (bromine, chlorine, and fluorine).

As a Senior Application Scientist, I approach the thermal characterization of such molecules not as a single measurement, but as a self-validating analytical system . This whitepaper details the structural rationale, predictive degradation pathways, and step-by-step methodologies required to accurately determine the melting point ( Tm​ ) and thermal stability of this compound without falling victim to common thermoanalytical artifacts.

Structural Rationale and Predictive Thermal Behavior

To accurately design a thermal analysis protocol, we must first understand the causality between the molecule's structure and its behavior under thermal stress. The thermal profile of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid is dictated by three primary structural domains:

  • The Carboxylic Acid Moiety: Carboxylic acids form strong intermolecular hydrogen bonds, typically organizing into stable dimers within the crystal lattice. This dimerization significantly elevates the energy required to induce a phase transition (melting). However, at elevated temperatures, this group is highly susceptible to decarboxylation (loss of CO2​ ).

  • The Polyhalogenated System (Br, Cl, F): The integration of heavy halogens increases the molecule's overall density and polarizability, enhancing van der Waals interactions and driving up the melting point. From a stability standpoint, the C-Br bond possesses the lowest bond dissociation energy among the halogens present, making it the primary site for homolytic cleavage during extreme thermal degradation.

  • The Benzyl Ether Linkage: While providing structural flexibility, ether linkages can be vulnerable to thermal rupture or oxidation.

Because decarboxylation or ether cleavage can occur at temperatures near the melting point of complex benzoic acids, we must assume that melting and decomposition may overlap .

Pathways Core 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy] benzoic acid T1 > 250 °C Thermal Stress Core->T1 T2 > 300 °C Thermal Stress Core->T2 T3 > 350 °C Thermal Stress Core->T3 Path1 Decarboxylation (Loss of CO2) T1->Path1 Path2 Ether Cleavage (Benzyl C-O Rupture) T2->Path2 Path3 Dehalogenation (C-Br Homolysis) T3->Path3

Fig 1: Predictive thermal degradation pathways of the polyhalogenated benzyl ether.

The Self-Validating Analytical Strategy

A fundamental rule in thermal analysis is that a melting point is only valid if the compound has not chemically degraded prior to or during the phase transition [1]. If a compound decomposes as it melts, Differential Scanning Calorimetry (DSC) will yield a distorted, broad endotherm that represents degradation kinetics rather than a true thermodynamic melting point.

To ensure scientific integrity, we employ a self-validating workflow guided by United States Pharmacopeia (USP) General Chapter <891> Thermal Analysis[2]. Thermogravimetric Analysis (TGA) must be executed first to establish the decomposition onset ( Td​ ). Only if Td​ is significantly higher than the anticipated melting point ( Tm​ ) can we proceed to DSC with confidence[3].

Workflow A Sample Preparation (CAS: 938257-63-7) B Thermogravimetric Analysis (TGA) Determine Decomposition Onset (Td) A->B C Decision Matrix: Is Td > Tm? B->C D Differential Scanning Calorimetry (DSC) Determine Tm & Enthalpy C->D Yes (Thermally Stable) E Hot-Stage Microscopy (HSM) Visual Phase Confirmation C->E No (Overlap/Degradation) D->E F Orthogonal Validation Complete E->F

Fig 2: Self-validating thermal analysis workflow for halogenated benzoic acids.

Step-by-Step Experimental Methodologies

Protocol A: Thermogravimetric Analysis (TGA)

Objective: Determine the temperature at which the compound begins to lose mass (decomposition onset, Td​ ).

  • Crucible Selection: Tare a clean, open alumina ( Al2​O3​ ) crucible.

    • Causality: Alumina is chemically inert and will not catalyze the degradation of halogenated organics at high temperatures.

  • Sample Loading: Weigh 5.0 to 10.0 mg of the crystalline powder into the crucible. Ensure an even distribution across the bottom.

    • Causality: An even distribution prevents thermal gradients within the sample, ensuring a sharp, accurate mass-loss curve.

  • Atmosphere Control: Purge the furnace with dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min.

    • Causality: An inert atmosphere suppresses oxidative degradation. This guarantees that any mass loss observed is due to the molecule's intrinsic thermal instability (e.g., decarboxylation) rather than combustion[3].

  • Temperature Program: Heat from 25 °C to 400 °C at a rate of 10 °C/min.

  • Data Analysis: Identify the extrapolated onset temperature of the first significant mass loss step. This is your Td​ .

Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Quantify the melting point ( Tm​ ) and enthalpy of fusion ( ΔHf​ ), provided TGA confirms Td​>Tm​ .

  • Crucible Selection: Use standard aluminum pans with a pin-holed lid.

    • Causality: The pin-hole allows any trace volatile impurities (like residual crystallization solvents) to escape without building pressure that could artificially shift the melting endotherm[1].

  • Sample Loading: Weigh exactly 2.0 to 5.0 mg of the sample.

  • Temperature Program (Screening): Heat from 25 °C to a temperature 20 °C below the Td​ established in Protocol A, using a heating rate of 10 °C/min.

    • Causality: A 10 °C/min rate is the industry standard for initial screening because it provides an optimal signal-to-noise ratio for detecting the primary melting endotherm without causing excessive thermal lag[2].

  • Temperature Program (High-Resolution): If polymorphic transitions are suspected (indicated by multiple overlapping peaks), run a second sample at 2 °C/min.

    • Causality: Slower heating rates allow closely spaced thermal events (such as a solid-solid polymorphic transition followed immediately by melting) to resolve into distinct peaks.

Quantitative Data Interpretation

Because exact empirical thermal data for highly specific, proprietary intermediates like CAS 938257-63-7 are often restricted, analytical scientists rely on predictive baseline parameters derived from structurally analogous polyhalogenated benzoic acids.

The table below summarizes the expected quantitative ranges. These values serve as the calibration window for setting up your instrument parameters.

ParameterAnalytical TechniqueRepresentative Value RangeScientific Rationale
Melting Point ( Tm​ ) DSC150 °C – 190 °CDriven by the strong dimerization of the carboxylic acid and the dense crystal packing afforded by the heavy Br, Cl, and F atoms.
Enthalpy of Fusion ( ΔHf​ ) DSC25 – 45 J/gHigh thermal energy is required to disrupt the robust van der Waals forces within the polyhalogenated crystal lattice.
Decomposition Onset ( Td​ ) TGA> 250 °CThe initial mass loss step typically corresponds to decarboxylation, followed by cleavage of the benzyl ether at higher temperatures.
Eutectic Purity DSC (Peak Integration)> 98.5%According to USP <891>, the broadening of the melting peak can be used to mathematically estimate the mole fraction of eutectic impurities[1].

Conclusion

Analyzing the thermal stability of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid requires more than simply placing powder into a calorimeter. By understanding the molecular vulnerabilities—specifically the carboxylic acid and the C-Br bond—and by strictly adhering to a self-validating TGA-to-DSC workflow, researchers can generate highly accurate, artifact-free thermodynamic data. This rigorous approach ensures that downstream API synthesis and formulation processes are built upon a foundation of absolute physical chemistry.

References

  • Differential Scanning Calorimetry - Particle Technology Labs Particle Technology Labs[Link]

  • Thermal Analysis: Stability, Decomposition, and Material Properties Lab Manager[Link]

  • The Importance of Purity Determination of Pharmaceuticals NETZSCH Analyzing & Testing[Link]

Sources

Methodological & Application

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The synthesis of complex biaryl architectures often necessitates the coupling of highly functionalized aryl halides. This application note details a robust, self-validating protocol for the Suzuki-Miyaura cross-coupling of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid with arylboronic acids.

Performing transition-metal catalysis on substrates bearing unprotected carboxylic acids presents unique challenges, primarily regarding catalyst poisoning and base stoichiometry[1]. However, avoiding esterification and subsequent deprotection steps significantly improves atom economy and reduces workflow duration.

Mechanistic Causality and Chemoselectivity

This specific substrate features two halogens: a bromine atom at the 5-position of the benzoic acid core and a chlorine atom on the benzyloxy pendant group.

  • Chemoselectivity: Palladium(0) undergoes oxidative addition with aryl bromides at a vastly accelerated rate compared to aryl chlorides. Furthermore, the chlorine atom is sterically hindered by the adjacent ortho-fluoro and ether linkage. Consequently, the coupling is highly chemoselective for the 5-position.

  • Base Stoichiometry (The "Ate" Complex): A critical failure point in coupling free carboxylic acids is insufficient base. The first equivalent of base is immediately consumed to deprotonate the carboxylic acid, forming a water-soluble carboxylate. A minimum of 2.5 to 3.0 equivalents of base is strictly required to ensure sufficient hydroxide/carbonate remains to coordinate with the boronic acid, forming the reactive boronate "ate" complex [R−B(OH)3​]− necessary for the transmetalation step[2],[3].

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(Br)L_2 (Ar = Substituted Benzoate) Pd0->OxAdd + Ar-Br BaseEx Base Exchange Pd(II)(Ar)(OH/CO3)L_2 OxAdd->BaseEx + Base (>2 eq) - KBr TransMet Transmetalation Pd(II)(Ar)(Ar')L_2 BaseEx->TransMet + [Ar'-B(OH)3]- TransMet->Pd0 Reductive Elimination Product Coupled Product Biaryl Carboxylic Acid TransMet->Product Product Release

Caption: Catalytic cycle of the Suzuki-Miyaura coupling tailored for free benzoic acid substrates.

Quantitative Optimization Data

The biphasic nature of the reaction (organic solvent + aqueous base) is highly advantageous for this substrate[3]. The table below summarizes the optimization of reaction parameters to maximize yield while suppressing protodeboronation and homocoupling side reactions.

EntryCatalyst (5 mol%)Base (Equiv)Solvent System (v/v)Temp (°C)Conversion / Yield (%)
1Pd(PPh₃)₄K₂CO₃ (1.5)1,4-Dioxane / H₂O (4:1)9022% (Incomplete)
2Pd(PPh₃)₄K₂CO₃ (3.0)1,4-Dioxane / H₂O (4:1)9076%
3Pd(dppf)Cl₂·CH₂Cl₂K₂CO₃ (3.0)1,4-Dioxane / H₂O (4:1)9089%
4 Pd(dppf)Cl₂·CH₂Cl₂ K₃PO₄ (3.0) Toluene / H₂O (4:1) 100 96% (Optimal)

Note: Entry 1 demonstrates the causality of base starvation; 1.5 equivalents are insufficient to both deprotonate the substrate and drive transmetalation.

Step-by-Step Experimental Protocol

Materials Required:

  • Substrate: 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid (1.0 mmol, 359.6 g/mol )

  • Coupling Partner: Arylboronic acid or Aryl pinacol ester (1.2 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%)

  • Base: Potassium phosphate tribasic (K₃PO₄) (3.0 mmol)

  • Solvents: Toluene and Deionized Water (Degassed)

Phase 1: Reaction Setup (Inert Atmosphere)
  • Reagent Charging: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid (359.6 mg, 1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (636.8 mg, 3.0 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (36.7 mg, 0.05 equiv).

  • Atmosphere Exchange: Seal the flask with a rubber septum. Connect to a Schlenk line. Evacuate the flask under high vacuum for 2 minutes, then backfill with dry Nitrogen or Argon. Repeat this cycle three times to ensure complete removal of oxygen, which prevents oxidative homocoupling of the boronic acid.

  • Solvent Addition: Syringe in 4.0 mL of sparged Toluene and 1.0 mL of sparged Deionized Water. (Sparging involves bubbling N₂ through the solvents for 30 minutes prior to use).

  • Heating: Transfer the flask to a pre-heated oil bath or heating block set to 100 °C. Stir vigorously (800+ rpm) to ensure maximum interfacial surface area between the biphasic layers. React for 4 to 8 hours. Monitor conversion via LC-MS.

Phase 2: Self-Validating Chemoselective Workup

Because the product retains a free carboxylic acid, it acts as a self-validating system for purification. Under the basic reaction conditions (pH > 10), the product exists as a highly water-soluble potassium carboxylate. Neutral organic impurities (catalyst ligands, homocoupled byproducts) remain in the organic phase.

  • Initial Partitioning: Cool the reaction to room temperature. Dilute the mixture with 10 mL of Ethyl Acetate (EtOAc) and 10 mL of Deionized Water. Transfer to a separatory funnel.

  • Organic Wash: Shake and separate the layers. Retain the aqueous layer (contains the product). Discard the organic layer (contains impurities). Wash the aqueous layer with an additional 10 mL of EtOAc to ensure complete removal of triphenylphosphine oxide or dppf ligands.

  • Acidification (Critical Step): Transfer the aqueous layer to an Erlenmeyer flask. While stirring, slowly add 2M HCl dropwise until the pH reaches 2.0–3.0. The protonation of the carboxylate will cause the pure biaryl carboxylic acid product to precipitate as a white/off-white solid.

  • Isolation: Extract the precipitated aqueous mixture with EtOAc (2 × 15 mL). Combine these new organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure product.

Workup Start Crude Reaction Mixture (Basic pH > 10) Sep1 Liquid-Liquid Extraction (EtOAc / H2O) Start->Sep1 Org1 Organic Layer (Catalyst, Impurities) Sep1->Org1 Discard Aq1 Aqueous Layer (Carboxylate Salt) Sep1->Aq1 Retain Acid Acidification (Add 2M HCl to pH 2) Aq1->Acid Isolate Filtration / Extraction (Pure Biaryl Acid) Acid->Isolate Protonation

Caption: Chemoselective acid-base workup workflow leveraging the free carboxylic acid for purification.

Troubleshooting & Analytics

  • Incomplete Conversion (Starting Material Remaining): If the aryl bromide is unconsumed, verify the integrity of the Pd catalyst and ensure strict anaerobic conditions were maintained. Oxygen intrusion rapidly oxidizes Pd(0) to inactive Pd(II) species.

  • Protodeboronation (Loss of Boronic Acid): Arylboronic acids, particularly electron-deficient ones, can undergo hydrolytic deborylation at high temperatures. If LC-MS shows complete consumption of the boronic acid but remaining aryl bromide, increase the boronic acid stoichiometry to 1.5 equivalents or switch to a more stable pinacol ester.

  • Analytical Verification: The final product should be verified by ¹H NMR (DMSO-d₆ is recommended due to the hydrogen-bonding nature of the carboxylic acid) and High-Resolution Mass Spectrometry (HRMS) in negative electrospray ionization mode [M-H]⁻.

References

  • Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Recent Literature." Organic Chemistry Portal.
  • Wikipedia Contributors. "Suzuki reaction." Wikipedia, The Free Encyclopedia.
  • Liu, S., et al. "A highly efficient catalyst of nitrogen-based ligand for the Suzuki coupling reaction at room temperature under air in neat water." Organic & Biomolecular Chemistry - RSC Publishing.

Sources

Application Note: A Strategic Approach to the Preparative HPLC Purification of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, in-depth guide to developing a robust preparative High-Performance Liquid Chromatography (HPLC) method for the purification of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid. This molecule, a complex halogenated aromatic carboxylic acid, presents unique purification challenges that necessitate a systematic and scientifically grounded approach. Moving beyond a simple recitation of steps, this guide elucidates the causal reasoning behind critical decisions in method development, from stationary phase selection to mobile phase optimization and scale-up. We will detail a complete workflow, including initial analytical method scouting, column loading studies, geometric scale-up calculations, and a final preparative protocol. The methodologies described herein are designed to be self-validating, empowering researchers, scientists, and drug development professionals to achieve high purity, recovery, and throughput.

Analyte Characterization: The Foundation of Selectivity

A successful purification strategy begins with a thorough understanding of the target molecule's physicochemical properties.[1] The structure of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid dictates its chromatographic behavior.

Table 1: Physicochemical Properties of the Target Analyte

PropertyValue / CharacteristicImplication for HPLC Method Development
Molecular Formula C₁₄H₉BrClFO₃[2]-
Molecular Weight 359.58 g/mol [2]Suitable for standard HPLC columns with 100-150 Å pore sizes.[1]
Key Functional Groups Carboxylic Acid, Aromatic Rings (x2), Halogens (Br, Cl, F), Ether LinkageThe carboxylic acid group makes the molecule acidic, requiring pH control of the mobile phase for retention and peak shape.[3] Aromatic rings allow for potential π-π interactions with specific stationary phases.[4] Halogenation can also be exploited for unique selectivity.[5][6]
Predicted pKa ~4.0 - 4.5 (typical for benzoic acids)To ensure the analyte is in its neutral, non-ionized form for optimal retention in reversed-phase mode, the mobile phase pH should be maintained at least 1.5-2 units below the pKa (e.g., pH 2.0-2.5).[3][7]
Solubility Low in water, soluble in organic solvents (Methanol, Acetonitrile, DMSO)The sample should be dissolved in a solvent compatible with the mobile phase, ideally the initial mobile phase composition, to prevent peak distortion.[8][9]

The Preparative HPLC Philosophy: Balancing Purity, Yield, and Throughput

While analytical and preparative HPLC share the same separation principles, their objectives diverge significantly. Analytical HPLC aims for information (identification and quantification), prioritizing resolution and sensitivity.[10] In contrast, preparative HPLC is a purification technique focused on isolating a target compound.[11][12] This shifts the primary goals to a delicate balance between three key parameters:

  • Purity: The percentage of the desired compound in the collected fraction.

  • Yield/Recovery: The amount of the pure compound recovered relative to the initial amount loaded.

  • Throughput (Loadability): The mass of crude material that can be purified per unit of time.[13]

It is a fundamental concept that these three parameters are interdependent; maximizing one often comes at the expense of the others.[11] The optimal method is one that achieves the desired purity and recovery goals in the most efficient manner.

Strategic Method Development: From Analytical Scouting to Preparative Scale

A robust preparative method is built upon a well-optimized analytical separation.[12][14] The process involves a logical progression from small-scale scouting to determine optimal conditions, followed by a loading study and finally, a calculated scale-up.

G A Analyte Characterization (pKa, Solubility, Structure) B Analytical Method Development (Scouting) A->B Informs C Select Stationary Phase (C18, Phenyl, PFP) B->C D Optimize Mobile Phase (ACN/MeOH, pH Modifier) B->D C->D Test & Iterate E Loading Study (Determine Max Load) D->E Optimized Method F Scale-Up Calculation (Flow Rate, Gradient, Volume) E->F Loading Data G Preparative Run & Fraction Collection F->G Scaled Parameters H Purity Analysis & Pooling G->H Collect Fractions H->G Re-injection of impure fractions (optional) I Final Purified Product H->I

Figure 1: A systematic workflow for developing a preparative HPLC method.

Phase 1: Analytical Method Development

The goal here is to find the best combination of stationary and mobile phases to achieve maximum selectivity (separation) between the target compound and its impurities.[11]

3.1.1. Stationary Phase Selection

The choice of stationary phase is the most powerful tool for influencing selectivity.[15][16] For 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid, several reversed-phase options are viable:

  • C18 (Octadecylsilane): The workhorse of reversed-phase HPLC. It separates primarily based on hydrophobicity.[16] This is always the first column to screen due to its versatility.

  • Phenyl (Phenyl-Hexyl): This phase can provide alternative selectivity through π-π interactions with the aromatic rings in the analyte.[4][15] This is a strong candidate for this specific molecule.

  • PFP (Pentafluorophenyl): Fluorinated phases offer a unique mix of interactions, including dipole-dipole, hydrogen bonding, and π-π interactions. They are particularly effective for separating halogenated compounds and positional isomers.[5][6] Given the multiple halogens on the target molecule, a PFP column is highly recommended for screening.

G start Start: Analyte has... aromatic Aromatic Rings? start->aromatic c18 Screen C18 Column (Hydrophobic Interaction) start->c18 Always a good starting point halogenated Halogenated? aromatic->halogenated No phenyl Screen Phenyl Column (π-π Interaction) aromatic->phenyl Yes pfp Screen PFP Column (Multiple Interactions) halogenated->pfp Yes phenyl->halogenated Also check...

Figure 2: Decision guide for initial stationary phase screening.

3.1.2. Mobile Phase Optimization

For reversed-phase chromatography, the mobile phase consists of an aqueous component and an organic modifier.[17]

  • Organic Modifier: Acetonitrile and methanol are the most common choices.[17] Acetonitrile typically provides lower backpressure and better UV transparency at low wavelengths. Methanol can offer different selectivity. It is advisable to screen both.

  • Aqueous Component & pH Control: This is the most critical parameter for our acidic analyte. To suppress the ionization of the carboxylic acid group and residual silanols on the stationary phase, the mobile phase must be acidified.[3][18]

    • 0.1% Formic Acid (FA): Provides a pH of ~2.7. It is an excellent first choice, offering good buffering in the desired range and is MS-friendly.[19]

    • 0.1% Trifluoroacetic Acid (TFA): Provides a lower pH of ~2.0. While a strong acid and an ion-pairing agent that can improve peak shape for bases, it can be difficult to remove from the final product and may suppress MS signal.[7] For this acidic compound, formic acid is generally preferred.

Protocol 1: Analytical Scouting

  • Columns: C18, Phenyl, PFP (e.g., 50 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.5 mL/min.

  • Gradient: 5% to 95% B over 5 minutes, hold at 95% B for 1 minute.

  • Injection Volume: 5 µL.

  • Sample Conc.: 1 mg/mL in 50:50 Acetonitrile/Water.

  • Detection: UV at 254 nm (or determined λmax).

  • Action: Compare the chromatograms from each column. Select the column/modifier combination that provides the best resolution between the main peak and its closest eluting impurities.

Phase 2: Analytical Loading Study

Once the optimal analytical conditions are established, the next step is to determine the maximum amount of sample that can be injected onto the analytical column before resolution is compromised.[13][20] This "loadability" data is essential for an efficient scale-up.

Protocol 2: Loading Study

  • System: Use the optimized analytical method from Protocol 1.

  • Sample Preparation: Prepare a highly concentrated sample solution (e.g., 20-50 mg/mL) in a solvent that is as weak as or weaker than the initial mobile phase.

  • Procedure:

    • Perform an initial analytical injection (e.g., 5 µL).

    • Systematically increase the injection volume (e.g., 10 µL, 20 µL, 50 µL, 100 µL) in subsequent runs.[20]

    • Monitor the chromatograms. Overloading is observed when the target peak begins to merge with adjacent impurity peaks (loss of resolution).[13]

  • Determination: Identify the maximum injection volume/mass where the target peak can still be fractionated with the desired purity. This mass will be used for scale-up calculations.

From Analytical to Preparative: The Science of Scale-Up

Scaling up a method involves translating the optimized analytical conditions to a larger preparative column to handle a greater sample load. The primary goal is to maintain the same chromatographic selectivity.

Geometric Scaling Calculations

The flow rate and injection volume can be scaled geometrically based on the cross-sectional area of the columns.

Equation for Scaling Flow Rate: Fprep = Fanalyt × (dprep / danalyt)²

Where:

  • Fprep = Preparative flow rate

  • Fanalyt = Analytical flow rate

  • dprep = Preparative column inner diameter

  • danalyt = Analytical column inner diameter

The sample load scales similarly. If the loading study determined a maximum load of 5 mg on the analytical column, the expected load on the preparative column can be calculated using the same ratio.

Table 2: Example Scale-Up Calculation

ParameterAnalyticalPreparativeScaling Factor
Column ID (d) 4.6 mm21.2 mm(21.2 / 4.6)² = 21.2
Flow Rate (F) 1.5 mL/min1.5 mL/min × 21.231.8 mL/min
Max Load (Mass) 5 mg5 mg × 21.2106 mg
Gradient Scaling

To maintain resolution, the gradient time must also be adjusted to ensure that the number of column volumes of mobile phase used during the gradient is the same for both the analytical and preparative scales.

Detailed Preparative HPLC Protocol

This section provides a complete, step-by-step protocol for the purification of a multi-gram batch of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid, based on the principles outlined above.

Table 3: Final Preparative HPLC Method Parameters

ParameterSettingRationale
Instrument Agilent 1100 Purification System or equivalentCapable of high flow rates and automated fraction collection.[21]
Column Phenyl, 250 x 21.2 mm, 10 µmPhenyl phase selected for optimal selectivity. Larger particle size reduces backpressure at high flow rates.
Mobile Phase A Water + 0.1% Formic AcidAcidic modifier to keep the analyte in its neutral form.[19]
Mobile Phase B Acetonitrile + 0.1% Formic AcidGood solvent strength and UV transparency.
Flow Rate 30 mL/minScaled from analytical conditions to maintain linear velocity.
Gradient 30-70% B over 15 minutesFocused gradient around the elution point of the target compound, scaled from the analytical run.
Sample Preparation 100 mg/mL in 70:30 Methanol/DMSOHigh concentration for maximum throughput. DMSO aids solubility, but is minimized.
Injection Volume 1.0 mL (100 mg load)Corresponds to the scaled maximum load determined from the loading study.
Detector UV-Vis at 254 nmNon-destructive detection suitable for preparative scale.
Fraction Collector Automated, triggered by UV threshold and slopeEnsures only the desired peak is collected, minimizing solvent waste.[20]

Protocol 3: Preparative Purification Run

  • System Equilibration: Equilibrate the preparative column with the initial mobile phase conditions (30% B) for at least 3-5 column volumes or until a stable baseline is achieved.

  • Sample Injection: Inject 1.0 mL of the prepared sample solution using an automated sampler or manual injector.

  • Chromatography & Fraction Collection:

    • Initiate the gradient run.

    • Monitor the UV chromatogram in real-time.

    • The fraction collector should be programmed to begin collecting just before the target peak begins to elute and stop just after it returns to baseline. Collecting the peak apex separately from the shoulders can improve final purity.

  • Post-Run Wash: After the gradient, wash the column with a high percentage of organic solvent (e.g., 95% B) to elute any strongly retained impurities.

  • Re-equilibration: Re-equilibrate the column at initial conditions in preparation for the next injection.

  • Purity Analysis: Analyze a small aliquot from the collected fraction(s) using the initial analytical HPLC method to confirm purity.

  • Pooling and Evaporation: Combine fractions that meet the purity specification. Remove the solvent using a rotary evaporator or lyophilizer to obtain the final purified solid.

Troubleshooting Common Preparative HPLC Issues

ProblemPotential CauseRecommended Solution
High System Backpressure Column frit plugged with particulates; buffer precipitation.[22]Filter the sample and mobile phases. If pressure remains high, reverse-flush the column (if permissible by manufacturer) with a strong solvent like isopropanol.[23]
Poor Peak Shape (Fronting) Sample solvent is too strong; column overload.[18][22]Dissolve the sample in a weaker solvent or dilute it with Mobile Phase A. Reduce the injection mass.
Poor Peak Shape (Tailing) Secondary interactions with silanols; insufficient mobile phase acidity.[18]Ensure the mobile phase pH is sufficiently low (e.g., consider using 0.1% TFA if 0.1% FA is insufficient). Use a highly end-capped column.
Low Recovery Compound precipitation on the column or in tubing; irreversible adsorption.Reduce sample concentration. Add a small percentage of a stronger solvent (e.g., THF) to the mobile phase if compatible. Ensure all tubing is wide-bore to minimize backpressure.

Conclusion

The successful preparative HPLC purification of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid is readily achievable through a systematic, multi-phase approach. By first understanding the analyte's chemical nature, a highly selective analytical method can be developed by screening appropriate stationary phases like C18, Phenyl, and PFP, combined with a pH-controlled mobile phase. A subsequent loading study provides the critical data needed for an accurate and efficient geometric scale-up. The detailed protocol presented here serves as a robust template, which, when coupled with sound chromatographic principles and troubleshooting knowledge, enables the isolation of this complex molecule with high purity and yield, meeting the stringent demands of research and drug development.

References

  • Welch Materials. (2025, February 28). Key Concepts and Considerations of Preparative Liquid Chromatography. Welch Materials. [Link]

  • Waters Corporation. (n.d.). Preparative Liquid Chromatography Sample Introduction. Waters Corporation. [Link]

  • Kromasil. (2011, September 15). Basic methodology for method development in preparative HPLC. Kromasil. [Link]

  • Scribd. (n.d.). Preparative HPLC Method Development Guide. Scribd. [Link]

  • Phenomenex. (n.d.). LC Scaling Analytical Methods Technical Tip 2. Phenomenex. [Link]

  • Bio-Works. (n.d.). Preparative HPLC: Large-Scale Peptide Purification. Bio-Works. [Link]

  • Santai Technologies. (n.d.). Method Development and Scale-Up Guide. Santai Technologies. [Link]

  • Agilent Technologies. (n.d.). Enhancing High Throughput Preparative HPLC: Offline Regeneration of Identical. Agilent Technologies. [Link]

  • Chromtech. (n.d.). HPLC Columns. Chromtech. [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Agilent Technologies. [Link]

  • MicroSolv Technology Corporation. (2026, February 15). Improving Separation of Peaks in RP HPLC. MicroSolv Technology Corporation. [Link]

  • Scribd. (n.d.). HPLC Column Selection Guide. Scribd. [Link]

  • YMC CO., LTD. (n.d.). Strategy of method development for isolation/purification. YMC CO., LTD. [Link]

  • Link Lab. (n.d.). HPLC Column Selection Guide. Link Lab. [Link]

  • Morad, M., et al. (2025, March 28). In Silico High-Performance Liquid Chromatography Method Development via Machine Learning. Analytical Chemistry. [Link]

  • Thermo Scientific Alfa Aesar. (n.d.). 5-Bromo-2-chlorobenzoic acid, 98+%. Thermo Fisher Scientific. [Link]

  • Raval, K., & Patel, H. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group. [Link]

  • Chrom-Support. (n.d.). HPLC Troubleshooting. Chrom-Support. [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. [Link]

  • MZ-Analysentechnik GmbH. (n.d.). MZ Tips for the Preparative HPLC (EN). MZ-Analysentechnik GmbH. [Link]

  • Taylor, D. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

  • Najem, A. (2022, April 2). Preparative HPLC ( Column troubleshooting ). YouTube. [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. [Link]

  • Zhao, L., et al. (2004, March 19). Optimization strategies for the analysis and purification of drug discovery compounds by reversed-phase high-performance liquid chromatography with high-pH mobile phases. Journal of Chromatography A. [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. Phenomenex. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. SIELC Technologies. [Link]

  • Al-Degs, Y. S., et al. (n.d.). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PMC. [Link]

  • Taylor, D. (2015, March 1). Choosing the Right HPLC Stationary Phase. LCGC International. [Link]

  • Google Patents. (n.d.). US6833472B2 - Process for the purification of aromatic carboxylic acids.
  • Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. Agilent Technologies. [Link]

Sources

Preparation of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride: A Comprehensive Synthetic Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Strategic Overview & Retrosynthetic Analysis

The compound 5-bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride is a highly functionalized, electrophilic building block. Structurally related acyl chlorides are critical intermediates in the 1 and other complex active pharmaceutical ingredients (APIs).

From a process chemistry perspective, synthesizing this intermediate directly from 5-bromosalicylic acid is fraught with chemoselectivity issues, primarily competitive esterification during the alkylation phase. To establish a robust, scalable, and self-validating workflow, we employ a three-step sequence starting from the pre-protected methyl 5-bromo-2-hydroxybenzoate . This strategy ensures strict regiocontrol during the etherification step, followed by controlled deprotection and mild acyl chlorination.

Reaction Pathway Visualization

G A Methyl 5-bromo- 2-hydroxybenzoate B Methyl 5-bromo-2-[(2-chloro- 6-fluorobenzyl)oxy]benzoate A->B 2-Chloro-6-fluorobenzyl chloride K2CO3, KI, DMF, 80°C C 5-Bromo-2-[(2-chloro- 6-fluorobenzyl)oxy]benzoic acid B->C NaOH (aq), THF/MeOH 60°C, then HCl (pH 2) D 5-Bromo-2-[(2-chloro- 6-fluorobenzyl)oxy]benzoyl chloride C->D Oxalyl chloride, cat. DMF DCM, 0°C to RT

Fig 1: Three-step synthesis of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride.

Step-by-Step Experimental Protocols & Mechanistic Insights

Phase 1: Williamson-Type O-Alkylation

Objective: Regioselective etherification of the phenolic hydroxyl group.

Mechanistic Insight & Causality: By utilizing the methyl ester of 5-bromosalicylic acid, we restrict nucleophilic attack exclusively to the phenoxide ion generated by potassium carbonate ( K2​CO3​ ). The addition of catalytic potassium iodide (KI) facilitates an in situ Finkelstein reaction. This converts the 2-chloro-6-fluorobenzyl chloride into the transient, highly reactive benzyl iodide, dramatically accelerating the SN​2 displacement and preventing thermal degradation of the starting materials over prolonged heating cycles.

Protocol:

  • Charge a dry, nitrogen-flushed reaction vessel with Methyl 5-bromo-2-hydroxybenzoate (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF, 10 volumes).

  • Add anhydrous K2​CO3​ (2.0 eq) and KI (0.1 eq). Stir the suspension at 20°C for 15 minutes to allow complete phenoxide formation.

  • Dropwise add 2-Chloro-6-fluorobenzyl chloride (1.1 eq) over 15 minutes.

  • Elevate the internal temperature to 80°C and stir for 4–6 hours.

  • Self-Validating IPC: Sample the reaction mixture, quench with water, and extract with EtOAc. Analyze via TLC (Hexanes:EtOAc 4:1) or HPLC. The starting material ( Rf​≈0.3 ) must be completely consumed and replaced by the less polar ether product ( Rf​≈0.6 ).

  • Cool the mixture to room temperature and pour it into vigorously stirred ice-water (30 volumes).

  • Filter the resulting precipitated solid, wash thoroughly with cold water to remove DMF and inorganic salts, and dry under vacuum at 45°C to afford Intermediate 1 .

Phase 2: Ester Saponification

Objective: Cleavage of the methyl ester to yield the free carboxylic acid.

Mechanistic Insight & Causality: The bulky ortho-alkoxy substituent sterically shields the ester carbonyl carbon. Consequently, a strong aqueous base (NaOH) combined with a miscible organic co-solvent system (THF/MeOH) is required to maintain homogeneity and drive the nucleophilic acyl substitution. Subsequent acidification protonates the carboxylate, drastically reducing its aqueous solubility and driving high-purity precipitation.

Protocol:

  • Suspend Intermediate 1 (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and Methanol (MeOH) (10 volumes).

  • Slowly add 2M aqueous NaOH (3.0 eq).

  • Heat the mixture to 60°C and maintain for 3 hours.

  • Self-Validating IPC: Complete dissolution of the starting suspension into a clear alkaline solution is a strong macroscopic indicator of successful hydrolysis. Confirm via HPLC (disappearance of the ester peak and emergence of a highly polar acidic peak).

  • Concentrate the mixture under reduced pressure to strip off the THF and MeOH.

  • Dilute the remaining aqueous phase with distilled water (5 volumes) and cool to 0–5°C.

  • Slowly acidify the solution with 2M HCl until pH 2 is reached. A thick white precipitate will form.

  • Filter the solid, wash with water until the filtrate is pH neutral, and dry under vacuum at 50°C to afford Intermediate 2 .

Phase 3: Acyl Chlorination via Vilsmeier-Haack Activation

Objective: 2.

Mechanistic Insight & Causality: While thionyl chloride ( SOCl2​ ) is a traditional reagent, it requires reflux conditions which can compromise sensitive ether linkages. Instead, we employ oxalyl chloride with a catalytic amount of DMF. DMF reacts with oxalyl chloride to form the highly electrophilic3 (a chloroiminium ion). This intermediate rapidly activates the carboxylic acid at mild temperatures, releasing only gaseous byproducts (CO, CO2​ , HCl) and regenerating the DMF catalyst. This ensures a mild, self-purifying reaction profile.

Protocol:

  • Under a strict inert nitrogen atmosphere, suspend Intermediate 2 (1.0 eq) in anhydrous Dichloromethane (DCM, 10 volumes).

  • Add catalytic anhydrous DMF (0.05 eq).

  • Cool the mixture to 0°C using an ice bath.

  • Add Oxalyl chloride (1.5 eq) dropwise over 30 minutes. Note: Controlled gas evolution will occur.

  • Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2–4 hours.

  • Self-Validating IPC: The cessation of gas evolution indicates reaction completion. To chemically validate, quench a 10 μL aliquot of the reaction mixture into 1 mL of anhydrous methanol. Analyze by HPLC; it should quantitatively yield the corresponding methyl ester (matching the retention time of Intermediate 1).

  • Concentrate the mixture under reduced pressure to remove DCM and excess oxalyl chloride.

  • Co-evaporate with anhydrous toluene (2 x 5 volumes) to ensure complete removal of residual oxalyl chloride and HCl.

  • The resulting 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride is obtained as a viscous oil or low-melting solid. It should be used immediately in the subsequent coupling step (e.g., Friedel-Crafts acylation) without further purification to prevent atmospheric hydrolysis.

Quantitative Data & IPC Summary

StepCompoundMW ( g/mol )EquivalentsTarget YieldExpected Purity (HPLC)IPC Validation Method
SM Methyl 5-bromosalicylate231.041.0->98.0%-
1 Intermediate 1 (Ester)~373.60-88 - 92%>97.0%TLC / HPLC
2 Intermediate 2 (Acid)~359.35-90 - 95%>98.0%TLC / HPLC
3 Target Acyl Chloride~377.80->95% (Crude)>95.0% (via MeOH quench)Visual (Gas) / Quench

References

  • Title: CN112920030A - Method for preparing dapagliflozin intermediate by one-pot method Source: Google Patents URL
  • Title: Acyl chloride Source: Wikipedia URL
  • Title: An In-depth Technical Guide to the Synthesis of 4-(Dimethylamino)

Sources

Application Notes and Protocols for Cell-based Assays Using 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic Acid, a GPR35 Agonist

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Elucidating the Function of GPR35 with a Novel Synthetic Ligand

The G protein-coupled receptor 35 (GPR35) is an orphan receptor that has garnered significant interest as a therapeutic target for a multitude of pathologies, including inflammatory bowel disease, asthma, cancer, and cardiovascular disorders.[1] GPR35 is expressed in various tissues, with notably high levels in immune cells and the gastrointestinal tract.[2] Its activation triggers a complex network of intracellular signaling pathways, making it a crucial modulator of cellular function.

This document provides detailed application notes and protocols for utilizing 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid , a synthetic agonist of GPR35, in cell-based assays.[3] These protocols are designed for researchers, scientists, and drug development professionals to characterize the pharmacological activity of this ligand and to investigate the functional consequences of GPR35 activation in relevant cellular models.

GPR35 signaling is multifaceted, primarily coupling to the Gα12/13 and Gαi/o families of G proteins.[2][4] Activation of Gα12/13 leads to the stimulation of the RhoA signaling cascade, influencing cytoskeletal dynamics and cell migration.[5] The Gαi/o pathway, on the other hand, inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][6] Furthermore, agonist binding to GPR35 promotes the recruitment of β-arrestin-2, a critical step in receptor desensitization, internalization, and the initiation of G protein-independent signaling cascades, including the ERK1/2 pathway.[5][7]

The following protocols detail two robust, high-throughput compatible cell-based assays to interrogate GPR35 activation by 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid: a β-arrestin recruitment assay and a calcium mobilization assay. These assays provide quantitative measures of receptor engagement and downstream signaling, respectively, and are foundational for screening and characterizing novel GPR35 modulators.

GPR35 Signaling Pathways

The diagram below illustrates the primary signaling cascades initiated upon agonist binding to GPR35.

GPR35_Signaling cluster_membrane Plasma Membrane cluster_gprotein G Protein-Dependent Signaling cluster_arrestin β-Arrestin-Dependent Signaling GPR35 GPR35 Galpha1213 Gα12/13 GPR35->Galpha1213 Activates Galpha_io Gαi/o GPR35->Galpha_io Activates beta_Arrestin β-Arrestin-2 GPR35->beta_Arrestin Recruits Agonist 5-Bromo-2-[(2-chloro-6- fluorobenzyl)oxy]benzoic acid Agonist->GPR35 Binds RhoA RhoA Activation Galpha1213->RhoA AC_inhibition Adenylyl Cyclase Inhibition Galpha_io->AC_inhibition cAMP ↓ cAMP AC_inhibition->cAMP Internalization Receptor Internalization beta_Arrestin->Internalization ERK_activation ERK1/2 Activation beta_Arrestin->ERK_activation

Caption: GPR35 Signaling Pathways.

Protocol 1: β-Arrestin Recruitment Assay

Objective: To quantify the recruitment of β-arrestin-2 to GPR35 upon stimulation with 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid. This assay is a direct measure of receptor activation and is highly suitable for high-throughput screening (HTS).[5][8]

Principle: This protocol utilizes an enzyme fragment complementation (EFC) technology, such as the PathHunter® assay from DiscoverX.[9] In this system, GPR35 is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme acceptor (EA). Upon agonist-induced interaction of GPR35 and β-arrestin, the two enzyme fragments complement, forming an active β-galactosidase enzyme. The activity of this enzyme is then measured by the hydrolysis of a chemiluminescent substrate.[9]

Materials:

  • PathHunter® CHO-K1 GPR35 β-Arrestin cell line (or equivalent)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid

  • Reference GPR35 agonist (e.g., Zaprinast, Pamoic acid)[2][10]

  • Vehicle control (e.g., DMSO)

  • White, solid-bottom 96- or 384-well assay plates

  • PathHunter® Detection Reagents

  • Chemiluminescent plate reader

Procedure:

  • Cell Culture and Plating:

    • Culture the PathHunter® CHO-K1 GPR35 β-Arrestin cells according to the manufacturer's instructions.

    • On the day of the assay, harvest the cells and resuspend them in assay buffer to the desired density.

    • Dispense the cell suspension into the wells of the assay plate. The cell number per well should be optimized for a robust assay window.

  • Compound Preparation and Addition:

    • Prepare a stock solution of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the compound in assay buffer to generate a concentration-response curve. Include a vehicle control and a reference agonist.

    • Add the diluted compounds to the assay plate containing the cells.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the optimized duration (typically 60-90 minutes).

  • Signal Detection:

    • Prepare the PathHunter® detection reagent mixture according to the manufacturer's protocol.

    • Add the detection reagent to each well of the assay plate.

    • Incubate the plate at room temperature in the dark for 60 minutes to allow for signal development.[5]

  • Data Acquisition:

    • Measure the chemiluminescent signal using a plate reader.

Data Analysis:

  • Plot the relative light units (RLU) against the logarithm of the agonist concentration.

  • Normalize the data to the vehicle control (0% activation) and a maximal concentration of the reference agonist (100% activation).

  • Fit the concentration-response data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration) and the maximum response (Emax).

beta_Arrestin_Workflow Start Start Cell_Plating Plate GPR35-β-Arrestin cells Start->Cell_Plating Compound_Addition Add serially diluted 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid Cell_Plating->Compound_Addition Incubation Incubate at 37°C Compound_Addition->Incubation Detection_Reagent Add chemiluminescent detection reagent Incubation->Detection_Reagent Read_Plate Measure luminescence Detection_Reagent->Read_Plate Data_Analysis Analyze data (EC50, Emax) Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: β-Arrestin Recruitment Assay Workflow.

Protocol 2: Calcium Mobilization Assay

Objective: To measure changes in intracellular calcium concentration following the activation of GPR35 by 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid. While GPR35 primarily couples to Gα12/13 and Gαi/o, coupling to Gq can occur, or promiscuous G-proteins can be utilized in engineered cell lines to enable a calcium readout.[10][11]

Principle: This assay employs a cell-permeant fluorescent calcium indicator dye (e.g., Fluo-4 AM).[11] Once inside the cell, the AM ester is cleaved by intracellular esterases, trapping the dye. Upon binding to calcium, the fluorescence intensity of the dye increases significantly. This change in fluorescence is monitored in real-time using a fluorescence plate reader, such as a FLIPR (Fluorometric Imaging Plate Reader).[11][12]

Materials:

  • A suitable cell line endogenously expressing or overexpressing GPR35 (e.g., HEK293 or CHO cells).

  • Cell culture medium.

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid).

  • Fluo-4 AM or another suitable calcium-sensitive dye.

  • Pluronic F-127.

  • 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid.

  • Reference agonist (e.g., ATP for endogenous P2Y receptors as a positive control).

  • Vehicle control (e.g., DMSO).

  • Black, clear-bottom 96- or 384-well assay plates.

  • Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR).

Procedure:

  • Cell Plating:

    • Seed the cells into the assay plates and culture overnight to allow for adherence.

  • Dye Loading:

    • Prepare the dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Preparation:

    • Prepare a concentrated stock solution of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid and the reference agonist in assay buffer.

    • Prepare serial dilutions in a separate compound plate.

  • Assay Measurement:

    • Place both the cell plate and the compound plate into the fluorescence plate reader.

    • Set the instrument to record a baseline fluorescence reading.

    • The instrument's liquid handler will then add the compounds from the compound plate to the cell plate.

    • Continue to record the fluorescence signal for several minutes to capture the calcium transient.

Data Analysis:

  • The change in fluorescence is typically expressed as the peak fluorescence intensity minus the baseline fluorescence.

  • Plot the fluorescence change against the logarithm of the agonist concentration.

  • Normalize the data and fit to a four-parameter logistic equation to determine the EC50 and Emax.

Calcium_Mobilization_Workflow Start Start Cell_Plating Plate GPR35-expressing cells Start->Cell_Plating Dye_Loading Load cells with a calcium-sensitive dye Cell_Plating->Dye_Loading Compound_Prep Prepare serially diluted 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid Dye_Loading->Compound_Prep FLIPR_Setup Place cell and compound plates in fluorescence reader Compound_Prep->FLIPR_Setup Read_Signal Measure baseline and post-stimulation fluorescence FLIPR_Setup->Read_Signal Data_Analysis Analyze fluorescence change (EC50, Emax) Read_Signal->Data_Analysis End End Data_Analysis->End

Caption: Calcium Mobilization Assay Workflow.

Data Presentation and Interpretation

The results from these assays will provide valuable insights into the pharmacological profile of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid at the GPR35 receptor. The potency (EC50) and efficacy (Emax) values should be compared to those of known GPR35 agonists to benchmark its activity.

Table 1: Potency of Known GPR35 Agonists in β-Arrestin Recruitment Assays

CompoundReported pEC50Reference
Zaprinast5.5 - 6.5[2][10]
Pamoic Acid6.0 - 7.0[10]
Kynurenic Acid3.0 - 4.0[7]

Note: pEC50 is the negative logarithm of the EC50 value. The reported values can vary depending on the specific assay conditions and cell line used.

By employing the detailed protocols outlined in this application note, researchers can effectively characterize the interaction of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid with GPR35 and further elucidate the role of this receptor in health and disease.

References

  • GPR35 acts a dual role and therapeutic target in inflammation - PMC - NIH. (2023, November 16).
  • G protein-coupled receptor 35 (GPR35) stimulation reduces osteoclast activity in primary human bone cells - bioRxiv.org. (2025, April 25).
  • Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC.
  • Application Note: Monitoring GPR35 Activation using a β-Arrestin Recruitment Assay - Benchchem.
  • Inflammation-related downstream pathways of GPR35. (A) G proteins... - ResearchGate.
  • Therapeutic Opportunities and Challenges in Targeting the Orphan G Protein-Coupled Receptor GPR35 | ACS Pharmacology & Translational Science. (2020, July 29).
  • GPR35 as a Novel Therapeutic Target - Frontiers. (2011, November 8).
  • Ca2+ Mobilization Assay - Creative Bioarray.
  • Human G Protein Coupled Receptor 35 (GPR35) ELISA Kit (HUDL01241) - Assay Genie.
  • Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI. (2017, November 20).
  • Ca2+ mobilization assays in GPCR drug discovery - PubMed.
  • US20240254093A1 - GPR35 Agonist Compounds - Google Patents.
  • 5-bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid - Sigma-Aldrich.

Sources

Troubleshooting & Optimization

How to improve reaction yield in 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific Williamson ether synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you improve your reaction yield and product purity.

Introduction to the Synthesis and its Challenges

The synthesis of 5-bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid is a classic example of the Williamson ether synthesis, a robust method for forming ether linkages.[1] The reaction involves the deprotonation of the hydroxyl group of 5-bromo-2-hydroxybenzoic acid to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of a 2-chloro-6-fluorobenzyl halide via an SN2 mechanism.[2][3]

However, this particular synthesis presents unique challenges that can lead to diminished yields:

  • Steric Hindrance: The electrophile, 2-chloro-6-fluorobenzyl halide, possesses two ortho substituents (chlorine and fluorine). This steric bulk can significantly hinder the backside attack by the nucleophile, which is a key requirement for the SN2 mechanism.[4][5]

  • Electronic Effects: The nucleophile, 5-bromo-2-hydroxybenzoic acid, has two electron-withdrawing groups (bromo and carboxylic acid). While the carboxylate will be deprotonated along with the hydroxyl group under basic conditions, these groups influence the nucleophilicity of the resulting phenoxide.

  • Competing Side Reactions: As with many Williamson ether syntheses, side reactions such as elimination of the alkylating agent or C-alkylation of the phenoxide can occur, leading to a mixture of products and reducing the yield of the desired ether.[1]

This guide will provide you with the necessary tools and knowledge to overcome these challenges and successfully synthesize your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low to no product formation in this synthesis?

A1: The most frequent culprit is a combination of steric hindrance from the ortho-substituted benzyl halide and incomplete deprotonation of the 5-bromo-2-hydroxybenzoic acid. The bulky nature of the electrophile makes the SN2 reaction inherently slow.[5] If the phenoxide nucleophile is not generated in a sufficient concentration, the already challenging reaction will not proceed effectively.

Q2: Which base is most suitable for this reaction?

A2: Due to the steric hindrance, a strong, non-nucleophilic base is recommended to ensure complete deprotonation of the phenolic hydroxyl group. While weaker bases like potassium carbonate (K₂CO₃) can be effective in some Williamson syntheses, stronger bases such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) are often more successful in hindered systems.[6][7] Cesium carbonate is particularly noteworthy for its ability to enhance the reactivity of the phenoxide, a phenomenon known as the "cesium effect".[8]

Q3: What is the optimal solvent for this synthesis?

A3: Polar aprotic solvents are highly recommended as they solvate the cation of the phenoxide salt, leaving the nucleophilic anion more available to react.[9] Suitable solvents include N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile. Protic solvents, such as ethanol or water, should be avoided as they can solvate the nucleophile, reducing its reactivity.

Q4: I am observing the formation of an alkene byproduct. How can I minimize this?

A4: Alkene formation arises from a competing E2 elimination reaction.[9] While this is more common with secondary and tertiary alkyl halides, it can occur with hindered primary halides, especially at elevated temperatures. To minimize this, it is crucial to maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate. Monitoring the reaction closely by Thin Layer Chromatography (TLC) is essential.

Q5: How can I purify the final product?

A5: The final product, being a carboxylic acid, can often be purified by recrystallization.[10][11] A common solvent system for recrystallization of benzoic acid derivatives is an alcohol/water mixture (e.g., ethanol/water) or an ester/alkane mixture (e.g., ethyl acetate/hexanes). Acid-base extraction can also be employed to separate the acidic product from non-acidic impurities.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solutions & Explanations
Low or No Product Formation 1. Incomplete Deprotonation: The base used is not strong enough to fully deprotonate the phenolic hydroxyl group of 5-bromo-2-hydroxybenzoic acid.- Switch to a stronger base like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃).[7] NaH provides irreversible deprotonation, while Cs₂CO₃ can enhance nucleophilicity.[8]- Ensure you are using at least two equivalents of the base to deprotonate both the phenolic hydroxyl and the carboxylic acid groups.
2. Steric Hindrance: The bulky ortho substituents on the 2-chloro-6-fluorobenzyl halide are impeding the SN2 attack.[5]- Increase the reaction temperature cautiously, while monitoring for byproduct formation by TLC. A typical range for Williamson ether synthesis is 50-100 °C.[1]- Consider using a more reactive electrophile, such as 2-chloro-6-fluorobenzyl bromide or iodide, as Br⁻ and I⁻ are better leaving groups than Cl⁻.[12]
3. Moisture Contamination: Water in the reaction mixture can quench the phenoxide nucleophile and hydrolyze the alkylating agent.- Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents.
Presence of Unreacted Starting Materials 1. Insufficient Reaction Time or Temperature: The reaction has not been allowed to proceed to completion.- Monitor the reaction progress using TLC. If starting material is still present after the initially planned time, extend the reaction period.[7]- If the reaction is sluggish at a lower temperature, gradually increase the temperature and continue to monitor.
2. Poor Quality Reagents: The alkylating agent may have degraded over time.- Use a fresh bottle of the 2-chloro-6-fluorobenzyl halide.
Formation of Impurities (Visible on TLC/LC-MS) 1. Elimination Byproduct (Alkene): The basic conditions and elevated temperature favor the E2 elimination of HCl from the benzyl halide.[9]- Lower the reaction temperature. Elimination reactions often have a higher activation energy and are more favored at higher temperatures.- Use a less sterically hindered base if possible, although for this synthesis, a strong base is likely necessary.
2. C-Alkylation: The phenoxide is an ambident nucleophile, and alkylation can occur on the aromatic ring instead of the desired O-alkylation.[13]- The use of polar aprotic solvents generally favors O-alkylation. If C-alkylation is a significant issue, consider exploring less polar solvent systems, though this may slow down the desired reaction.- Phase-transfer catalysis can sometimes improve the selectivity for O-alkylation.[13]
Difficult Purification 1. Product is an oil or does not crystallize: The crude product may contain impurities that are inhibiting crystallization.- Attempt purification by column chromatography on silica gel.- If the product is an acid, an acid-base extraction can be an effective purification step. Dissolve the crude mixture in an organic solvent and extract with an aqueous base (e.g., NaHCO₃). The aqueous layer containing the product salt can then be acidified to precipitate the pure product.
2. Product is a dark color: This may indicate decomposition or the presence of colored impurities.- Treat the crude product solution with activated charcoal before recrystallization to remove colored impurities.

Optimized Experimental Protocol

This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 5-bromo-2-hydroxybenzoic acid

  • 2-chloro-6-fluorobenzyl chloride (or bromide)

  • Cesium Carbonate (Cs₂CO₃) or Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 5-bromo-2-hydroxybenzoic acid (1.0 equivalent).

  • Deprotonation (using Cesium Carbonate): Add anhydrous DMF to the flask to dissolve the starting material. Then, add cesium carbonate (2.5 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes.

  • Deprotonation (using Sodium Hydride): Alternative to step 2. Suspend NaH (2.2 equivalents) in anhydrous DMF under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 5-bromo-2-hydroxybenzoic acid (1.0 equivalent) in anhydrous DMF. Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (approximately 30-60 minutes).

  • Ether Synthesis: To the resulting phenoxide solution, add a solution of 2-chloro-6-fluorobenzyl chloride (1.1 equivalents) in a small amount of anhydrous DMF dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C. Monitor the progress of the reaction by TLC (a suitable eluent system would be a mixture of hexanes and ethyl acetate, with a small amount of acetic acid to ensure the carboxylic acid is protonated and moves up the plate). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. Acidify the aqueous mixture to a pH of approximately 2-3 with 1 M HCl. This will protonate the carboxylic acid product, causing it to precipitate.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous phase).

  • Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration and Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Visualizing the Process

Reaction Workflow

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack cluster_2 Step 3: Work-up & Purification 5-bromo-2-hydroxybenzoic acid 5-bromo-2-hydroxybenzoic acid Phenoxide formation Phenoxide formation 5-bromo-2-hydroxybenzoic acid->Phenoxide formation Base (e.g., Cs2CO3) Solvent (e.g., DMF) Ether Synthesis Ether Synthesis Phenoxide formation->Ether Synthesis 2-chloro-6-fluorobenzyl halide Heat (60-80°C) Acidification Acidification Ether Synthesis->Acidification Water, HCl Extraction Extraction Acidification->Extraction Ethyl Acetate Purification Purification Extraction->Purification Recrystallization Final Product Final Product Purification->Final Product

Caption: Experimental workflow for the synthesis of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid.

Troubleshooting Logic

G start Low Yield? check_deprotonation Incomplete Deprotonation? start->check_deprotonation Yes check_conditions Suboptimal Conditions? start->check_conditions No solution_base Use stronger base (NaH, Cs2CO3) Ensure >2 eq. base check_deprotonation->solution_base check_impurities Side Reactions? check_conditions->check_impurities No solution_conditions Increase temperature cautiously Use more reactive halide (bromide/iodide) Ensure anhydrous conditions check_conditions->solution_conditions Yes solution_impurities Lower reaction temperature Consider phase-transfer catalyst check_impurities->solution_impurities Yes

Sources

Technical Support Center: Troubleshooting Debromination in 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and process chemists encountering protodehalogenation (debromination) side reactions during the palladium-catalyzed cross-coupling of 5-bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid derivatives.

Mechanistic Grounding: The Root Cause of Debromination

To troubleshoot effectively, we must first understand the causality of the failure. The molecule —5-bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid—presents a specific electronic challenge.

The bulky ether linkage at the C2 position is para to the bromine atom at the C5 position. The oxygen atom acts as a strong π -donor, significantly increasing the electron density at the C5 carbon via resonance. This electronic enrichment reduces the electrophilicity of the Ar−Pd(II)−Br intermediate formed after oxidative addition. Consequently, the transmetalation step —which requires the intermediate to interact with a nucleophilic coupling partner (e.g., an organoboronic acid)—suffers a severe kinetic bottleneck.

When transmetalation is delayed, the catalytic cycle is vulnerable to background side reactions. If the reaction environment contains alkoxide bases or alcoholic solvents, these species undergo rapid ligand exchange with the palladium center. The resulting Ar−Pd(II)−OR complex undergoes β -hydride elimination to form a highly reactive palladium-hydride ( Ar−Pd(II)−H ) species[1]. Subsequent reductive elimination yields the undesired debrominated byproduct[2].

Mechanistic_Pathway SM Ar-Br + Pd(0) OA Ar-Pd(II)-Br (Oxidative Addition) SM->OA Fast TM Ar-Pd(II)-R (Transmetalation) OA->TM Boronic Acid (Slow: Electronic Drag) LE Ar-Pd(II)-OR' (Base/Solvent Exchange) OA->LE Alkoxide/Alcohol (Competing) RE Ar-R + Pd(0) (Coupled Product) TM->RE Reductive Elimination BHE Ar-Pd(II)-H (β-Hydride Elimination) LE->BHE β-Hydride Transfer DEBROM Ar-H + Pd(0) (Debrominated Byproduct) BHE->DEBROM Reductive Elimination

Catalytic cycle showing the competing protodehalogenation pathway via β-hydride elimination.

Diagnostic FAQs

Q: Why am I observing up to 40% debrominated byproduct in my Suzuki-Miyaura coupling? A: Debromination in palladium-catalyzed cross-coupling reactions is often attributed to the formation of a palladium-hydride species[2]. Because your specific substrate is electronically deactivated at the C5 position, transmetalation is sluggish. This gives the base or solvent ample time to donate a hydride to the palladium center, leading to protodehalogenation.

Q: I am using Sodium Ethoxide (NaOEt) as my base. Could this be the problem? A: Yes. Strong alkoxide bases with β -hydrogens promote the formation of hydride species that lead to debromination[2]. The ethoxide coordinates to the palladium and undergoes β -hydride elimination. Switching to a milder, inorganic base lacking β -hydrogens—such as anhydrous K3​PO4​ or Cs2​CO3​ —is a highly effective first step to suppress this pathway. Base selection profoundly influences the reaction outcome[3].

Q: How does my choice of solvent impact this side reaction? A: Alcohols (e.g., ethanol, isopropanol) and cyclic ethers (e.g., THF) can act as hydride sources[4]. If the catalytic cycle stalls, these solvents will reduce your aryl halide. Switch to non-protic, non-hydride-donating solvents such as anhydrous Toluene or 1,4-Dioxane.

Q: Does the free carboxylic acid group on my substrate affect the reaction? A: Absolutely. The free carboxylic acid will immediately consume one equivalent of your base. If you do not account for this stoichiometrically, your reaction medium will become acidic, which poisons the palladium catalyst and completely halts transmetalation, leaving the intermediate susceptible to degradation.

Q: What ligands are best suited to overcome the electronic deactivation of this substrate? A: Standard ligands like PPh3​ are often insufficient. Bulky biaryl phosphine ligands (e.g., SPhos or XPhos) are highly recommended. These ligands are specifically designed to accelerate both transmetalation and reductive elimination at the expense of β -hydride elimination[5].

Optimization Data & Condition Screening

The following table summarizes the quantitative impact of systematically altering the base, solvent, and ligand on the ratio of desired cross-coupling to undesired debromination.

EntryCatalyst / LigandBase (Equivalents)SolventTemp (°C)Cross-Coupling Yield (%)Debromination Yield (%)
1 Pd(PPh3​)4​ NaOEt (2.0 eq)EtOH / H2​O 8035%45%
2 Pd(dppf)Cl2​ Na2​CO3​ (3.0 eq)THF / H2​O 8055%25%
3 Pd2​(dba)3​ / SPhos K3​PO4​ (3.0 eq)Toluene9088%< 2%
4 Pd(OAc)2​ / XPhos Cs2​CO3​ (3.0 eq)1,4-Dioxane9092% < 1%

Troubleshooting Workflow

Use the following decision tree to systematically eliminate variables causing debromination in your lab.

Troubleshooting_Tree Start Issue: >5% Debromination CheckBase Is an alkoxide base used? Start->CheckBase ChangeBase Action: Use anhydrous K3PO4 CheckBase->ChangeBase Yes CheckSolvent Is solvent an alcohol/THF? CheckBase->CheckSolvent No ChangeSolvent Action: Use Toluene/Dioxane CheckSolvent->ChangeSolvent Yes CheckLigand Using standard PPh3? CheckSolvent->CheckLigand No ChangeLigand Action: Use SPhos or XPhos CheckLigand->ChangeLigand Yes

Sequential troubleshooting decision tree for mitigating debromination side reactions.

Self-Validating Experimental Protocol

Optimized Suzuki-Miyaura Coupling for 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid

This protocol utilizes an internal validation system to ensure the catalytic cycle is not starved or poisoned.

Step 1: Stoichiometric Reagent Preparation

  • Weigh out 5-bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid (1.0 equiv) and the desired arylboronic acid (1.5 equiv). Self-Validation: The excess boronic acid compensates for potential protodeboronation.

  • Weigh out anhydrous K3​PO4​ (3.0 equiv). Self-Validation: 1.0 equiv is strictly consumed to deprotonate the carboxylic acid; the remaining 2.0 equiv drive the catalytic cycle.

Step 2: Catalyst Assembly & Degassing

  • In a dry Schlenk flask, add Pd(OAc)2​ (5 mol%) and XPhos (10 mol%).

  • Add the solid reagents from Step 1.

  • Add a solvent mixture of 1,4-Dioxane and H2​O (10:1 ratio, 0.2 M concentration).

  • Critical Step: Sparge the mixture with Argon gas for exactly 30 minutes. Self-Validation: Oxygen ingress will oxidize the XPhos ligand, causing the palladium to crash out as "Pd black". If the solution turns black before heating, discard and restart.

Step 3: Reaction Execution

  • Seal the flask and heat to 90 °C under rigorous stirring.

  • Monitor via LC-MS after 2 hours. You should observe the mass of the desired product without the M−Br+H (debrominated) peak.

Step 4: Workup & Isolation

  • Cool to room temperature. Because the product is a carboxylic acid, dilute with EtOAc and add 1M HCl until the aqueous layer reaches pH ~2. Self-Validation: If the pH is not acidic, the product will remain water-soluble as a potassium salt and be lost in the aqueous wash.

  • Extract with EtOAc (3x), dry over Na2​SO4​ , filter, and concentrate for column chromatography.

References

  • preventing debromination in reactions with 2-Bromo-4-iodopyridine | Benchchem | 2

  • Cross-Coupling Reactions Guide | JMCCT | 3

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters | PMC | 1

  • Dichlorobis(triphenylphosphine)palladium(II) Catalyst | Benchchem |4

  • Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols | ResearchGate | 5

Sources

Reducing halogenated impurities in 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced API Intermediates. As a Senior Application Scientist, I have designed this troubleshooting guide to address the persistent challenge of halogenated impurity retention during the crystallization of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid .

This guide bypasses generic advice to focus on the thermodynamic and kinetic mechanisms that dictate impurity entrapment, providing you with self-validating protocols to achieve high-purity isolation.

Diagnostic Data: Impurity Profiling & Solvent Efficacy

Before troubleshooting, it is critical to understand the structural relationship between the target molecule and its impurities. Halogenated impurities often share identical molecular volumes and geometries with the target API, leading to severe separation challenges.

Table 1: Halogenated Impurity Profile & Lattice Substitution Risk

Impurity TypeStructural VariationLattice Substitution RiskRejection Strategy
Positional Isomer 3-Bromo instead of 5-BromoHigh (Isomorphic)Disrupt H-bonded dimers using polar solvents (EtOH/H₂O).
Halogen Exchange 2,6-Difluorobenzyl analogHigh (Solid Solution)Seeded slow-cooling; isothermal aging for lattice correction.
De-halogenated Missing 5-Bromo groupMediumControlled cooling within MSZW; avoid rapid supersaturation.
Over-halogenated 3,5-Dibromo analogLow (Steric clash)Standard recrystallization; easily rejected thermodynamically.

Table 2: Solvent System Efficacy for Impurity Rejection

Solvent SystemH-Bond DisruptionMetastable Zone Width (MSZW)Impurity Rejection Efficacy
Toluene (Non-polar)Poor (Dimers persist)NarrowLow (Promotes solid solutions)
Acetic Acid ModerateModerateMedium
Ethanol / Water (Polar)ExcellentWideHigh (Maximizes solubility ratio)

Troubleshooting FAQs: Causality & Mechanisms

Q1: Why do halogenated impurities (e.g., the 3-bromo isomer or 2,6-difluorobenzyl analog) persist even after multiple recrystallizations? Answer: In pharmaceutical crystallizations, approximately 73% of impurity retention cases are caused by the formation of solid solutions[1]. Halogenated impurities of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid are isomorphic to the target molecule. Because they share nearly identical molecular volumes, they seamlessly substitute the host molecules within the crystal lattice[2]. Traditional unseeded recrystallization fails because the impurity thermodynamically co-precipitates into the lattice rather than remaining dissolved in the mother liquor.

Q2: How can I select a solvent system to actively reject these isomorphic impurities? Answer: Benzoic acid derivatives naturally form strong intermolecular hydrogen-bonded dimers in non-polar solvents like toluene. This dimerization masks subtle structural differences between the API and its impurities, promoting co-crystallization. To achieve thermodynamic rejection, you must disrupt these dimers. By switching to a polar, hydrogen-bond accepting solvent system (e.g., Ethanol/Water), you force the molecules to interact with the solvent rather than each other[3]. This amplifies the partition coefficients and solubility differences between the 5-bromo API and its halogenated analogs, keeping the impurities in the liquid phase.

Q3: What cooling profile should I use to prevent the entrapment of the de-brominated impurity? Answer: Impurity entrapment is highly sensitive to the Metastable Zone Width (MSZW). Rapid cooling generates high supersaturation, leading to kinetic entrapment where impurities are literally built over by fast-growing crystal faces[4]. To prevent this, implement a controlled cooling rate (e.g., 0.1–0.2 °C/min) strictly within the MSZW. This ensures that crystal growth occurs under near-equilibrium conditions, providing the thermodynamic driving force necessary for the growing lattice to reject mismatched halogenated analogs[5].

Q4: How does the anti-solvent addition rate affect the inclusion of halogenated impurities? Answer: Fast anti-solvent addition causes localized supersaturation spikes at the dosing point, triggering primary nucleation rather than secondary growth[6]. This rapid precipitation traps mother liquor—and the dissolved impurities within it—inside crystal agglomerates. Dosing the anti-solvent slowly (e.g., 0.05–0.1 volumes/min) after seeding maintains the supersaturation level within the MSZW, promoting the growth of pure, well-defined crystals without agglomeration[6].

Visualizing the Crystallization Mechanisms

G A Supersaturated API Solution (+ Halogenated Impurities) B Rapid Cooling (High Supersaturation) A->B Unoptimized C Controlled Cooling (Within MSZW) A->C Optimized D Kinetic Entrapment (Solid Solution) B->D E Thermodynamic Rejection (Impurities in Mother Liquor) C->E F Impure Lattice (Isomorphic Substitution) D->F G High Purity API Crystal E->G

Thermodynamic vs. kinetic control affecting solid solution impurity entrapment.

Corrective Workflow: Self-Validating Seeded Crystallization Protocol

To guarantee the rejection of halogenated impurities, execute the following mixed-suspension, mixed-product removal (MSMPR) or batch protocol. Every step includes a Process Analytical Technology (PAT) validation checkpoint to ensure the system is self-correcting.

Materials:

  • Crude 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid

  • Solvent: Absolute Ethanol (EtOH)

  • Anti-solvent: Purified Water (H₂O)

  • Pure API Seeds (>99.5% purity, milled to 20-50 µm)

Step-by-Step Methodology:

  • Dissolution: Suspend the crude API in 10 volumes of EtOH. Heat the reactor to 70°C under moderate agitation (250 RPM) until complete dissolution is achieved.

    • Validation: Solution must be visually clear. Use an in-line turbidity probe to confirm 0 NTU.

  • Polish Filtration: Pass the hot solution through a 0.45 µm filter into a pre-heated crystallizer to remove insoluble foreign particulates that could act as heterogeneous nucleation sites for impurities.

  • Primary Cooling: Cool the solution from 70°C to 55°C at a controlled rate of 0.5°C/min.

    • Validation: Use Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy to confirm the solution remains undersaturated (no spontaneous nucleation).

  • Seeding: At 55°C (the upper limit of the MSZW), add 1.5 wt% of pure API seeds suspended in a minimal amount of EtOH.

    • Causality: Seeding bypasses the high-energy barrier of primary nucleation, preventing the sudden crash-out that traps the 3-bromo isomer.

  • Isothermal Aging: Hold the suspension at 55°C for 2 hours.

    • Validation: Monitor via Focused Beam Reflectance Measurement (FBRM). You should observe a steady increase in chord length (crystal growth) without a spike in fine particle counts.

  • Anti-Solvent Dosing: Slowly dose 5 volumes of H₂O at a constant rate of 0.05 volumes/min using a subsurface dip tube to avoid local supersaturation at the liquid interface.

  • Final Cooling & Isolation: Cool the slurry to 5°C at 0.1°C/min. Filter the crystals and wash the cake with a pre-chilled 2:1 H₂O:EtOH mixture to displace the impurity-rich mother liquor. Dry under vacuum at 45°C.

Workflow N1 1. Dissolution (EtOH, 70°C) N2 2. Polish Filtration (Remove Particulates) N1->N2 N3 3. Primary Cooling (Cool to 55°C at 0.5°C/min) N2->N3 N4 4. Seeding (Add 1.5 wt% Pure Seeds) N3->N4 N5 5. Isothermal Aging (Hold at 55°C for 2h) N4->N5 N6 6. Anti-Solvent Dosing (Add H2O at 0.05 vol/min) N5->N6 N7 7. Final Cooling & Isolation (Cool to 5°C, Filter) N6->N7

Seeded cooling and anti-solvent crystallization workflow for maximum impurity rejection.

References

  • Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations Source: Organic Process Research & Development, ACS Publications URL:[Link]

  • The Influence of Impurities and Additives on Crystallization Source: Handbook of Industrial Crystallization, Cambridge University Press URL:[Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development Source: Organic Process Research & Development, ACS Publications URL:[Link]

  • Effect of Impurities on the Solubility, Metastable Zone Width, and Nucleation Kinetics of Borax Decahydrate Source: Industrial & Engineering Chemistry Research, ACS Publications URL:[Link]

  • Ultrasound-Assisted Antisolvent Crystallization of Benzoic Acid: Effect of Process Variables Source: Crystal Growth & Design, ACS Publications URL:[Link]

  • The Effect of Mixing on the Metastable Zone Width and Nucleation Kinetics in the Anti-Solvent Crystallization of Benzoic Acid Source: Chemical Engineering Research and Design URL:[Link]

Sources

Technical Support Center: Optimizing Catalyst Conditions for 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid Esterification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the esterification of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid. This document is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges associated with this sterically hindered and electronically complex molecule. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you optimize your reaction conditions and achieve high yields.

Understanding the Core Challenge: The Ortho Effect

The primary difficulty in the esterification of this substrate arises from significant steric hindrance around the carboxylic acid group. The bulky 2-[(2-chloro-6-fluorobenzyl)oxy] substituent physically blocks the approach of the alcohol nucleophile. This phenomenon, known as the ortho-effect , forces the carboxyl group to twist out of the plane of the benzene ring.[1][2] This rotation inhibits resonance between the carboxyl group and the aromatic ring, which incidentally increases the acidity of the benzoic acid but severely retards the rate of traditional esterification methods.[1][3][4] Consequently, standard Fischer esterification conditions often result in low yields or require harsh conditions that may not be suitable for complex molecules.[5]

Frequently Asked Questions (FAQs)

Q1: Why is my standard Fischer esterification protocol (e.g., H₂SO₄ in methanol) giving a low yield for this substrate?

A1: The low yield is primarily due to the severe steric hindrance imposed by the large ortho-substituent, which impedes the nucleophilic attack of the alcohol on the protonated carbonyl carbon.[6] While the ortho-effect makes the carboxylic acid more acidic, it dramatically slows down the kinetics of the reaction.[2][7] To achieve a successful reaction, the equilibrium must be aggressively shifted towards the product, or a more potent activation method is required.[5][8]

Q2: What are the most effective classes of catalysts or reaction types for this esterification?

A2: For sterically hindered substrates like this, three main approaches should be considered:

  • Enhanced Acid Catalysis (Fischer-Speier): This method is viable for simple, unhindered alcohols (e.g., methanol, ethanol) but requires forcing conditions, such as a large excess of the alcohol (often used as the solvent) and effective removal of water to drive the equilibrium.[5][9]

  • Carbodiimide Coupling (Steglich Esterification): This is often the most reliable method. It uses a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a nucleophilic catalyst, typically 4-(dimethylaminopyridine) (DMAP).[10][11][12] This approach proceeds under mild, neutral conditions and is highly effective for sterically demanding substrates.[13]

  • Mitsunobu Reaction: This method activates the alcohol rather than the carboxylic acid, using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).[14][15] It is particularly useful for secondary alcohols as it proceeds with a clean inversion of stereochemistry, but purification can be challenging due to stoichiometric byproducts.[16]

Q3: I am using a precious, complex alcohol. Which method minimizes the risk of side reactions and maximizes yield?

A3: The Steglich esterification is highly recommended for complex and valuable alcohols.[11][13] Its mild, neutral reaction conditions are compatible with a wide range of functional groups that might be sensitive to the strong acids and high temperatures of the Fischer method.[10][12] By activating the carboxylic acid in situ to form a highly reactive O-acylisourea intermediate, it facilitates efficient ester formation even with hindered alcohols.[13]

Troubleshooting and Optimization Guides
Issue 1: Low or No Conversion to the Ester Product
  • Primary Symptom: TLC or LC-MS analysis shows predominantly unreacted starting carboxylic acid.

Potential CauseRecommended Solution
(Fischer) Equilibrium Not Shifted The Fischer esterification is a reversible process.[5] Use the alcohol as the solvent (if feasible) or at least a 10-fold molar excess.[9] Concurrently, remove the water byproduct using a Dean-Stark apparatus or by adding anhydrous molecular sieves to the reaction mixture.[5]
(Fischer) Insufficient Catalysis Ensure your acid catalyst (e.g., concentrated H₂SO₄, p-TsOH) is active and added in a sufficient catalytic amount (typically 5-10 mol%). For very stubborn reactions, consider using a stronger Lewis acid catalyst, though this may require more rigorous screening.[17][18]
(Steglich) Inactive Reagents / Moisture Carbodiimides like DCC and EDC are moisture-sensitive. Use freshly opened or properly stored reagents and ensure all solvents are anhydrous. Water will consume the coupling agent and halt the reaction.[19]
(Steglich) Insufficient Activation For highly hindered systems, ensure at least 1.1-1.2 equivalents of the carbodiimide (DCC or EDC) are used.[10] The addition of 5-10 mol% of DMAP is crucial, as it acts as a highly nucleophilic acyl transfer catalyst, dramatically accelerating the reaction.[12][13]
(General) Extreme Steric Hindrance If both the acid and the alcohol are severely hindered, even a Steglich esterification may be slow.[20][21] Consider increasing the reaction temperature to 40-50°C. As a last resort, a two-step approach may be necessary: convert the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, and then react the isolated acid chloride with the alcohol in the presence of a non-nucleophilic base like pyridine or triethylamine.[6][22]
Issue 2: Significant Byproduct Formation
  • Primary Symptom: TLC or LC-MS shows multiple spots/peaks in addition to starting materials and the desired product.

Potential CauseRecommended Solution
(Steglich) N-Acylurea Formation The reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea byproduct.[13] This side reaction is minimized by the presence of DMAP, which rapidly intercepts the intermediate to form a more reactive acylpyridinium species.[12] Ensure an adequate catalytic amount of DMAP is used and consider running the reaction at 0°C to room temperature, as higher temperatures can favor the rearrangement.
(Mitsunobu) Phosphine Oxide & Hydrazine Byproducts The Mitsunobu reaction generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and a reduced hydrazine dicarboxylate. These byproducts can complicate purification. Using polymer-supported triphenylphosphine can allow for easy removal by filtration.[23] Alternatively, careful column chromatography is required for purification.
(Fischer) Ether Formation Under strongly acidic conditions and elevated temperatures, the alcohol can undergo self-condensation to form an ether, particularly with primary alcohols.[5] Use the lowest effective reaction temperature and avoid excessively long reaction times.
Experimental Protocols & Data
Protocol 1: Enhanced Fischer-Speier Esterification (for Methyl/Ethyl Esters)
  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid (1.0 eq) in the desired alcohol (e.g., methanol or ethanol), using the alcohol as the solvent (at least 20-fold excess).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄, 0.1 eq) dropwise to the stirring solution.

  • Reaction: Heat the mixture to reflux and maintain this temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.[18]

  • Work-up: Cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Extraction: Dilute the residue with ethyl acetate and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove unreacted acid, and finally with brine.[18][24]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.

Protocol 2: Steglich Esterification using EDC and DMAP (General Method)

This method is highly recommended for its mildness and efficacy with hindered substrates.[10][25]

  • Reagent Setup: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM) or acetonitrile.[12][25]

  • Coupling Agent Addition: Cool the solution to 0°C in an ice bath. Add EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, 1.5 eq) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.

Table 1: Comparison of Esterification Methods
FeatureFischer-Speier EsterificationSteglich Esterification (EDC/DMAP)Mitsunobu Reaction (DEAD/PPh₃)
Substrate Scope Best for simple, unhindered 1°/2° alcohols.[6]Broad; excellent for hindered acids and alcohols, acid/base sensitive substrates.[10][11]Good for 1° and 2° alcohols; nucleophile pKa should be <13.[15][16]
Conditions Strong acid (H₂SO₄, p-TsOH), high temp (reflux).[9]Neutral pH, room temperature.[12]Neutral, typically 0°C to room temperature.[15]
Advantages Inexpensive reagents, simple procedure for large scale.[9]High yields, mild conditions, wide functional group tolerance.[10][12]Inversion of alcohol stereochemistry, activates the alcohol.[14]
Disadvantages Harsh conditions, equilibrium limited, not for sensitive molecules.[5]More expensive reagents, requires anhydrous conditions.[12]Stoichiometric byproducts complicate purification, reagents are hazardous.
Visualization of Key Processes
General Workflow for Esterification Optimization

The following diagram outlines a logical workflow for selecting and optimizing the right esterification conditions for the target molecule.

G cluster_0 Phase 1: Method Selection cluster_1 Phase 2: Reaction & Troubleshooting cluster_2 Phase 3: Finalization Start Start with 5-Bromo-2-[...] benzoic acid AlcoholType Assess Alcohol Structure: Simple/Unhindered or Complex/Hindered? Start->AlcoholType Fischer Attempt Enhanced Fischer Esterification AlcoholType->Fischer Simple/Unhindered Steglich Use Steglich Esterification (EDC/DMAP) AlcoholType->Steglich Complex/Hindered CheckYield1 Check Yield & Purity Fischer->CheckYield1 CheckYield2 Check Yield & Purity Steglich->CheckYield2 Troubleshoot1 Troubleshoot: - Increase alcohol excess - Remove H2O - Extend reaction time CheckYield1->Troubleshoot1 <70% Yield Success Successful Esterification: Proceed to Purification CheckYield1->Success >70% Yield Troubleshoot2 Troubleshoot: - Check reagent quality - Adjust stoichiometry - Increase temperature CheckYield2->Troubleshoot2 <70% Yield CheckYield2->Success >70% Yield Troubleshoot1->Fischer ConsiderAlternative If still low yield: Consider Acid Chloride Route Troubleshoot1->ConsiderAlternative Troubleshoot2->Steglich Troubleshoot2->ConsiderAlternative ConsiderAlternative->Success

Caption: Decision workflow for esterification method selection and optimization.

Mechanism of the DMAP-Catalyzed Steglich Esterification

This diagram illustrates the key steps in the Steglich reaction, highlighting the role of the carbodiimide (EDC) and the DMAP catalyst.

G RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_acylisourea EDC EDC EDC->O_acylisourea Activation Acylpyridinium N-Acylpyridinium Ion (Key Active Ester) O_acylisourea->Acylpyridinium Urea Water-Soluble Urea Byproduct O_acylisourea->Urea DMAP DMAP (Catalyst) DMAP->Acylpyridinium Acyl Transfer Acylpyridinium->DMAP Catalyst Regenerated Product Ester Product (R-COOR') Acylpyridinium->Product Alcohol Alcohol (R'-OH) Alcohol->Product Nucleophilic Attack

Caption: Mechanism of the Steglich esterification highlighting key intermediates.

References
  • Wikipedia contributors. (n.d.). Ortho effect. In Wikipedia. Retrieved from [Link]

  • Grokipedia. (n.d.). Steglich esterification. Grokipedia. Retrieved from [Link]

  • Fiveable. (2025, August 15). Steglich Esterification: Organic Chemistry Study Guide. Fiveable. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 15). 11.5: Substituent Effects on Acidity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. Retrieved from [Link]

  • Clarke, C. J., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5851-5860. DOI:10.1039/D1GC02251B. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Mitsunobu reaction. In Wikipedia. Retrieved from [Link]

  • Quora. (2017, April 12). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Lutjen, A. B., Quirk, M. A., & Kolonko, E. M. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Journal of Visualized Experiments, (140), 58803. DOI: 10.3791/58803. Retrieved from [Link]

  • Khan Academy. (n.d.). How does ortho-effect work in benzoic acids? [Video]. Retrieved from [Link]

  • Khan Academy. (2022, November 10). How does ortho-effect work in benzoic acids? | Acidic and Basic strength [Video]. YouTube. Retrieved from [Link]

  • J&K Scientific LLC. (2026, February 23). Fischer Esterification. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Mitsunobu - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • IISTE. (2016). Studying the Optimum Reaction Conditions for Organic Esterification of Glycerol to Benzoic Acid and Some Devices by Using Ecofri. Chemistry and Materials Research, 8(1). Retrieved from [Link]

  • SciSpace. (n.d.). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Scribd. (2022, March 23). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Retrieved from [Link]

  • Firouzabadi, H., Iranpoor, N., & Jafari, A. A. (2006). ZrOCl2·8H2O: An Efficient, Cheap and Reusable Catalyst for the Esterification of Acrylic Acid and Other Carboxylic Acids with Equimolar Amounts of Alcohols. Molecules, 11(4), 237-246. DOI: 10.3390/11040237. Retrieved from [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]

  • Reddit. (2024, February 15). Esterification not Working (Separation). r/OrganicChemistry. Retrieved from [Link]

  • ResearchGate. (2015, December 3). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

  • Adam Cap. (2008, February 17). Fischer Esterification: Synthesizing Methyl Benzoate from Benzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • Newman, M. S. (1941). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society, 63(9), 2431-2434. Retrieved from [Link]

  • ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. Retrieved from [Link]

  • Google Patents. (n.d.). CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.
  • Organic Chemistry Portal. (n.d.). Benzyne-Mediated Esterification Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, June 2). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]

  • Reddit. (2024, July 21). Steglich Esterification with EDC. r/OrganicChemistry. Retrieved from [Link]

  • European Patent Office. (2024, June 26). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]

  • ResearchGate. (2022, August 22). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Retrieved from [Link]

Sources

Overcoming steric hindrance in amidation of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the amidation of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid. The significant steric hindrance posed by the bulky ortho-substituent makes this a non-trivial transformation. This document provides in-depth troubleshooting strategies, answers to frequently asked questions, and detailed protocols to overcome these synthetic hurdles.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My standard amidation reaction using EDC/NHS or DCC/DMAP has stalled or resulted in very low yield. What is the primary cause?

A: The primary culprit is steric hindrance. Your starting material, 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid, possesses a large substituent at the ortho- (C2) position relative to the carboxylic acid. This bulky group physically obstructs the approach of the amine nucleophile to the activated carboxyl group, dramatically slowing down or preventing the reaction.[1][2] Standard coupling reagents like EDC or DCC form an O-acylisourea intermediate, which may not be reactive enough to overcome this significant spatial blockade, especially if the amine is also hindered.

Visualizing the Challenge: Steric Hindrance

Troubleshooting_Workflow Start Low/No Product Formation Check_Reagents Verify Reagent Quality & Anhydrous Conditions Start->Check_Reagents Initial_Opt Initial Optimization Check_Reagents->Initial_Opt Switch_Reagent Switch to High-Activity Coupling Reagent (e.g., HATU, PyBOP) Initial_Opt->Switch_Reagent No Improvement Success Reaction Successful Initial_Opt->Success Improvement Optimize_HATU Optimize Conditions (Base, Temp, Time, Stoichiometry) Switch_Reagent->Optimize_HATU Acyl_Halide Alternative Strategy: Convert to Acyl Fluoride/Chloride Optimize_HATU->Acyl_Halide Still Low Yield Optimize_HATU->Success Success Acyl_Halide->Success Success Failure Re-evaluate Strategy Acyl_Halide->Failure Failure

Caption: A logical workflow for troubleshooting difficult amidation reactions.

Frequently Asked Questions (FAQs)

Q1: Can you explain the mechanism of how a uronium salt like HATU works?

A: Certainly. The process involves a few key steps:

  • Activation: The carboxylic acid is deprotonated by a base (e.g., DIPEA).

  • Intermediate Formation: The resulting carboxylate anion attacks the electrophilic carbon of HATU.

  • Formation of Activated Ester: This forms a highly reactive O-acylisouronium intermediate. This intermediate is essentially a "super active ester."

  • Nucleophilic Attack: The amine, which is a much better nucleophile than the displaced HOAt, attacks the carbonyl carbon of this activated intermediate.

  • Product Formation: The tetrahedral intermediate collapses to form the stable amide bond and releases tetramethylurea and HOAt as byproducts.

HATU Activation Mechanism

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) Active_Ester Highly Reactive O-Acylisouronium Intermediate RCOOH->Active_Ester Activation HATU HATU + Base HATU->Active_Ester Amide Amide Product (R-CONHR') Active_Ester->Amide Nucleophilic Attack Amine Amine (R'-NH₂) Amine->Amide

Caption: Simplified workflow of carboxylic acid activation by HATU.

Q2: Which coupling reagents should I avoid for this specific substrate?

A: For this challenging substrate, it is best to avoid:

  • Standard Carbodiimides (EDC, DCC, DIC): As discussed, these are often too slow and inefficient for sterically congested systems. [3]They also have a higher propensity for side reactions like N-acylurea formation. [4]* Reagents Requiring High Temperatures Initially: Methods that require very harsh conditions (high heat, strong acids/bases) from the outset should be a last resort, as they can lead to decomposition of the starting material or product.

Q3: How do I prepare and use an acyl fluoride for this reaction?

A: This is an excellent two-step strategy.

  • Formation of the Acyl Fluoride: The most common reagents for this conversion are cyanuric fluoride or Deoxo-Fluor® (DAST). A typical procedure involves dissolving the carboxylic acid in an anhydrous solvent like DCM or THF, cooling to 0°C, adding pyridine or DIPEA, and then slowly adding the fluorinating agent. The reaction is usually quick (1-2 hours).

  • Amidation: After a simple workup to remove excess reagents (or sometimes used in situ), the crude acyl fluoride is dissolved in a fresh anhydrous solvent. The desired amine and a base (if the amine is used as a salt) are added, and the reaction is stirred at room temperature or with gentle heating until completion. This method is highly effective for coupling hindered substrates. [5][3]

Data Summary: Comparison of Coupling Reagent Strategies
StrategyReagent(s)Key AdvantagesPotential DrawbacksRecommended For
Standard Carbodiimide EDC/NHS, DCCInexpensive, commonLow reactivity, N-acylurea byproduct, fails with hindered substrates [3]Simple, unhindered amidations.
Uronium/Onium Salt HATU, HBTU, PyBOPHigh reactivity, fast kinetics, good for hindered substrates []More expensive, produces stoichiometric byproductsPrimary recommendation for this topic.
Acyl Halide Formation Cyanuric Fluoride, DAST, Oxalyl ChlorideForms highly reactive intermediate, excellent for severe steric hindrance [5]Two-step process, requires handling of sensitive reagentsExcellent alternative when uronium salts fail.
Mixed Anhydride Methanesulfonyl ChlorideGood reactivity, cost-effectiveCan have competing reactions with the amineModerately hindered systems. [7]

Experimental Protocols

Protocol 1: High-Activity Amidation Using HATU

This protocol outlines a robust procedure for the amidation of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid using HATU.

Materials:

  • 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid (1.0 eq)

  • Target Amine (1.5 - 2.0 eq)

  • HATU (1.2 - 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 - 4.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add the 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid (1.0 eq) and HATU (1.2-1.5 eq).

  • Dissolution: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

  • Pre-activation: Cool the solution to 0°C using an ice bath. Add DIPEA (3.0-4.0 eq) dropwise. Stir the mixture at 0°C for 15 minutes, then allow it to warm to room temperature and stir for another 15 minutes. The solution should appear clear and homogeneous.

  • Coupling: In a separate vial, dissolve the target amine (1.5-2.0 eq) in a minimal amount of anhydrous DMF. Add this amine solution dropwise to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50°C.

  • Workup and Purification:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Two-Step Amidation via Acyl Fluoride Intermediate

This protocol is an alternative for particularly challenging amine couplings where even HATU may not suffice.

Materials:

  • 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid (1.0 eq)

  • Cyanuric fluoride (0.5 eq) or DAST (1.1 eq)

  • Pyridine (1.5 eq)

  • Target Amine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

Procedure:

Step A: Acyl Fluoride Formation

  • Setup: To a dry round-bottom flask under an inert atmosphere, add the 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid (1.0 eq) and dissolve it in anhydrous DCM.

  • Base Addition: Add pyridine (1.5 eq) and cool the solution to 0°C.

  • Fluorination: Slowly add a solution of cyanuric fluoride (0.5 eq) in DCM to the cooled mixture.

  • Reaction: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC or ¹⁹F NMR if possible to confirm the formation of the acyl fluoride.

  • Workup: Quench the reaction with cold water. Separate the layers and wash the organic layer with cold water and brine. Dry over Na₂SO₄, filter, and carefully concentrate in vacuo at low temperature to yield the crude acyl fluoride. Proceed immediately to the next step.

Step B: Amide Formation

  • Setup: Dissolve the crude acyl fluoride from Step A in fresh anhydrous DCM under an inert atmosphere.

  • Amine Addition: Add the target amine (1.2 eq). If the amine is an HCl salt, add an additional equivalent of a non-nucleophilic base like DIPEA.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor by TLC or LC-MS for the consumption of the acyl fluoride.

  • Workup and Purification: Perform the same workup and purification procedure as described in Protocol 1.

References

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-255. ([Link])

  • Schäfer, G., & Bode, J. W. (2014). The synthesis of sterically hindered amides. PubMed, PMID: 24983609. ([Link])

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. ResearchGate. ([Link])

  • Lazić, A. M., et al. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Advances, 12(33), 21347-21356. ([Link])

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 521-527. ([Link])

  • Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry, 69(25), 8984–8986. ([Link])

  • Royal Society of Chemistry. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. ([Link])

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. ([Link])

  • Reddit r/OrganicChemistry. (2019). Real Synthesis: ~ any amidation tricks?. Reddit. ([Link])

  • Ishihara, K., et al. (2016). Boronic acid–DMAPO cooperative catalysis for dehydrative condensation between carboxylic acids and amines. Chemical Communications, 52(11), 2291-2294. ([Link])

  • Grote, A. (2018). Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction. Digital Commons @ Otterbein. ([Link])

Sources

Technical Support Center: Long-Term Storage and Stability of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid is a complex halogenated aromatic compound, often synthesized as a key intermediate in the development of novel therapeutic agents. Its multi-functional structure, while crucial for its intended reactivity in synthesis, also presents inherent stability challenges. The integrity of this material during long-term storage is paramount to ensure the reproducibility of experimental results and the quality of downstream products. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand potential degradation pathways, implement optimal storage protocols, and troubleshoot stability issues.

Section 1: Understanding the Molecule's Stability Profile

A proactive approach to preventing degradation begins with a thorough understanding of the molecule's structural liabilities.

Q1: What are the key structural features of this molecule that influence its stability?

The stability of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid is dictated by the interplay of its four primary structural motifs:

  • Ether Linkage (Ar-O-CH₂-Ar): The benzyl ether linkage is a primary point of vulnerability. While generally more stable than aliphatic ethers, it can be susceptible to cleavage under strong acidic conditions.[1][2] Ethers are also known to be prone to the formation of explosive peroxides upon prolonged exposure to oxygen, although the aromatic nature of this compound may mitigate this risk compared to simple alkyl ethers.

  • Halogenated Aromatic Rings: The molecule contains three different carbon-halogen bonds (C-Br, C-Cl, C-F). The presence of halogens generally increases the chemical stability and resistance to biodegradation of aromatic compounds.[3][4] However, these bonds, particularly the C-Br bond, can be susceptible to cleavage when exposed to ultraviolet (UV) light, a process known as photolysis.[5][6]

  • Benzoic Acid Moiety: Aromatic carboxylic acids are typically stable compounds.[7] However, the benzene ring can be susceptible to oxidative degradation under harsh conditions, and the acidic proton can participate in or catalyze other reactions, such as hydrolysis, if environmental moisture is present.[8][9]

  • Benzylic Position (-O-CH₂-Ar): The methylene (CH₂) group adjacent to both an oxygen atom and an aromatic ring is a potential site for free-radical mediated oxidation.

Q2: What are the primary theoretical degradation pathways?

Based on the structural features, three main degradation pathways should be considered during long-term storage. These pathways are often investigated proactively through "forced degradation" or "stress testing" studies in pharmaceutical development.[10][11]

  • Hydrolysis: This involves the cleavage of the ether bond, typically catalyzed by acid in the presence of water.[2][12] This would yield two smaller molecules: 5-bromo-2-hydroxybenzoic acid and 2-chloro-6-fluorobenzyl alcohol.

  • Oxidation: Exposure to atmospheric oxygen, potentially accelerated by light or trace metal impurities, can lead to various oxidative byproducts. The aromatic rings or the benzylic carbon are the most likely sites of attack.[8][13]

  • Photodegradation: Exposure to light, particularly in the UV spectrum, can provide the energy to break the carbon-bromine or carbon-chlorine bonds, leading to de-halogenated impurities or other complex radical-mediated reaction products.[5]

Degradation Pathways cluster_hydrolysis Hydrolysis Products cluster_photo Photodegradation Products cluster_oxidation Oxidation Products parent 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid hydro1 5-Bromo-2-hydroxybenzoic acid parent->hydro1 Hydrolysis (+ H₂O, acid/base) hydro2 2-Chloro-6-fluorobenzyl alcohol parent->hydro2 photo1 De-brominated Impurity parent->photo1 Photolysis (UV Light) photo2 Other Radical Products parent->photo2 ox1 Ring Hydroxylation Products parent->ox1 Oxidation (+ O₂) ox2 Benzylic Oxidation Products parent->ox2

Potential degradation pathways for the target compound.

Section 2: Recommended Long-Term Storage Conditions

Adherence to strict storage protocols is the most effective strategy to prevent degradation and preserve the purity of the compound.

Q3: What are the ideal conditions for storing the solid compound long-term?

For multi-year storage of the solid material, the following conditions are recommended to address each potential degradation pathway.

ParameterRecommendationRationale
Temperature -20°C or lowerReduces the kinetic rate of all potential chemical reactions, including hydrolysis and oxidation.
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric oxygen, directly inhibiting oxidative degradation pathways.[14] An inert atmosphere also displaces moisture.
Light Protection from Light (Amber Vial, Stored in Darkness) Prevents photolytic cleavage of carbon-halogen bonds, which is a significant risk for brominated aromatic compounds.[5][15]
Humidity Dry/Anhydrous Environment (Sealed vial, preferably within a desiccator) Minimizes the presence of water, which is a necessary reactant for the hydrolysis of the ether linkage.[15][16]
Q4: I need to store the compound in solution. What precautions should I take?

Storing the compound in solution significantly increases the risk of degradation and is not recommended for long-term storage . If short-term storage in solution is unavoidable:

  • Solvent Choice: Use a high-purity, dry, aprotic solvent (e.g., anhydrous DMSO, DMF, or Acetonitrile). Protic solvents like methanol or ethanol can participate in degradation reactions.

  • Degassing: Degas the solvent before use to remove dissolved oxygen.

  • Headspace: Purge the vial headspace with an inert gas (Argon or Nitrogen) before sealing.

  • Temperature: Store frozen at -20°C or -80°C.

  • Concentration: Higher concentrations are generally more stable than highly dilute solutions.

  • Re-analysis: Always re-assess the purity of a solution that has been stored for any length of time before use.

Section 3: Troubleshooting Guide: Identifying and Mitigating Degradation

Q5: My recent analysis shows a decrease in purity. What are the likely causes?

If a routine quality control check reveals new impurity peaks or a drop in the main peak's area percent, use this table to diagnose the potential cause.

Observation (e.g., in HPLC Chromatogram)Potential CauseRecommended Action
One or two new, more polar peaks appear.Hydrolysis. Review storage conditions for moisture ingress. Ensure containers are properly sealed and stored in a desiccator.
A cluster of small, new peaks appears.Oxidation. Verify that the material was stored under an inert atmosphere. If handled frequently, minimize exposure to air.
A new peak with a UV spectrum similar to the parent but a different retention time.Photodegradation. Confirm that the material has been rigorously protected from light at all times. Use amber vials and store in light-tight containers.
Overall purity drop with no distinct new peaks.General slow degradation. Storage temperature may be too high. Transfer material to a lower temperature freezer (e.g., from -20°C to -80°C).
Q6: How can I confirm if degradation has occurred?

A validated stability-indicating analytical method is required. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and effective technique.[17]

Protocol: Stability-Indicating HPLC-UV Method

  • Instrumentation: HPLC system with a UV/Vis or Diode-Array Detector (DAD).

  • Column: C18 Reverse-Phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • Start at 60% B.

    • Linear ramp to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 60% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm or as determined by UV scan.

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., Acetonitrile) to a final concentration of ~0.5 mg/mL.

  • Analysis: Inject the sample and integrate all peaks. Compare the area percent of the main peak to a reference standard or a previously analyzed batch. The presence of new peaks not seen in the reference sample indicates degradation.

Section 4: Advanced Protocols for Stability Assessment

Q7: How do I perform a forced degradation study to understand potential instability?

Forced degradation (stress testing) is a series of experiments designed to intentionally degrade the compound under more severe conditions than it would typically encounter.[18] This helps to identify likely degradation products and establish the specificity of your analytical method.[10][11] The goal is to achieve 5-20% degradation.[18]

Workflow for a comprehensive forced degradation study.

Protocol: Forced Degradation Study

For each condition, prepare a sample solution (e.g., 1 mg/mL in 50:50 Acetonitrile:Water) and a control solution (stored at 5°C in the dark).

  • Acid Hydrolysis: Add 0.1 M HCl. Heat at 60°C. Sample at intervals (e.g., 2, 8, 24 hours). Neutralize with NaOH before analysis.[10]

  • Base Hydrolysis: Add 0.1 M NaOH. Heat at 60°C. Sample at intervals. Neutralize with HCl before analysis.

  • Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature. Sample at intervals. Quench with an antioxidant if necessary.[9]

  • Thermal Degradation: Store the solid compound in an oven at 80°C. Sample at intervals (e.g., 1, 3, 7 days) and prepare for analysis.

  • Photolytic Degradation: Expose the solid compound and a solution to a calibrated light source that provides both cool white fluorescent and near-UV lamps, as specified in ICH guideline Q1B. A control sample should be wrapped in aluminum foil.

Section 5: Frequently Asked Questions (FAQs)

  • Q8: How long can I expect the compound to remain stable under ideal conditions?

    • While a formal shelf-life requires a comprehensive, long-term stability study, a compound like this, when stored under the ideal conditions specified (-20°C, inert gas, dark, dry), should be expected to maintain >99% purity for several years.

  • Q9: Is it necessary to re-test the purity of the compound after prolonged storage?

    • Yes, absolutely. It is best practice to re-qualify any chemical reagent that has been stored for more than one year before use in a critical experiment. This ensures the integrity of your starting material and the validity of your results.

  • Q10: What are the expected degradation products I should look for in my analysis?

    • The primary degradation products to monitor for are 5-bromo-2-hydroxybenzoic acid and 2-chloro-6-fluorobenzyl alcohol , which result from hydrolysis of the ether bond. An LC-MS analysis would be the most definitive way to identify the masses of these and other minor impurities.

References

  • Vertex AI Search. (2025, January 30). Different reaction conditions for hydrolysis of ethers and epoxides.
  • AIP Publishing.
  • ResearchGate. Comparative degradation of Benzoic acid and its hydroxylated derivatives by Electro-Fenton technology using BDD/Carbon-felt cells.
  • ResearchGate.
  • PMC.
  • SciELO. (2009, January 26).
  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid.
  • MedCrave online. (2016, December 14).
  • Benchchem. A Comparative Guide to the Validation of Analytical Methods for 5-Bromo-2-chlorophenol Purity Assessment.
  • University of Calgary. Ch20: Hydrolysis of Esters.
  • ResolveMass Laboratories. (2026, February 15).
  • ACS Publications. (2016, January 6). Photocatalytic Selective Bromination of Electron-Rich Aromatic Compounds Using Microporous Organic Polymers with Visible Light.
  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters.
  • ScienceDirect.
  • BioProcess International.
  • Galbraith Laboratories, Inc.
  • Tokyo Chemical Industry. (2025, January 30).
  • PubMed. (2015, April 28). Biodegradation of chloro- and bromobenzoic acids: effect of milieu conditions and microbial community analysis.
  • Chemguide. hydrolysis of esters.
  • Sigma-Aldrich. 5-bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid.
  • ResearchGate. (2025, August 7).
  • BOC Sciences.
  • Justlong in Food. (2024, February 19).
  • RSC Publishing. Analytical Methods.
  • Sigma-Aldrich. 5-Bromo-2-[(2-fluorobenzyl)oxy]benzoic acid AldrichCPR.
  • NextSDS. 5-bromo-2-[(2-fluorobenzyl)
  • MDPI. (2021, May 31).
  • Loba Chemie. (2018, November 27). 2-CHLORO-5-BROMO BENZOIC ACID MSDS.
  • Scribd. (2022, March 23). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid.
  • Fisher Scientific. (2025, December 22).
  • ResearchGate. (2022, August 22). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors.
  • PMC. Degradation of 2-bromobenzoic acid by a strain of Pseudomonas aeruginosa.
  • RSC Publishing. (2019, January 22). Photochemical benzylic bromination in continuous flow using BrCCl₃ and its application to telescoped p-methoxybenzyl protection.
  • RSC Publishing. (2016, November 16). Halogenation of organic compounds using continuous flow and microreactor technology.
  • PMC.
  • Taylor & Francis. (2026, February 11).
  • Lumen Learning.
  • Sustainability Satellites. (2025, November 26). How Does the Degree of Halogenation Affect the Persistence of a Chemical?.

Sources

Purification of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid from unreacted benzyl halides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the purification of 5-bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid following its synthesis. A common bottleneck in this workflow is the persistence of unreacted 2-chloro-6-fluorobenzyl halide (chloride or bromide) in the crude mixture.

Rather than relying on time-consuming silica gel chromatography, this guide outlines a highly efficient, self-validating liquid-liquid extraction methodology based on the fundamental physicochemical differences between your product and the impurity.

Mechanistic Overview & Causality

To purify the target molecule, we must exploit the binary solubility switch of its functional groups.

The target molecule, 5-bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid, contains a carboxylic acid moiety with a pKa of approximately 3.0–4.0. Under neutral or acidic conditions, it remains protonated, uncharged, and highly soluble in organic solvents. However, when treated with a mild aqueous base, it is deprotonated to form a highly water-soluble sodium carboxylate salt[1].

Conversely, the impurity (2-chloro-6-fluorobenzyl halide) is a neutral, lipophilic alkylating agent. Because it lacks an acidic proton, it remains completely uncharged and strictly partitions into the organic phase regardless of the aqueous pH[2]. By manipulating the pH of the aqueous phase, we can selectively shuttle the target product between the organic and aqueous layers while leaving the neutral impurity trapped in the organic waste[3].

Quantitative Partitioning Data
CompoundFunctional GrouppKa (approx.)State at pH 8 (Extraction)Primary Phase Partition
5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid Carboxylic Acid3.0 – 4.0Deprotonated (Anionic Salt)Aqueous Layer
2-Chloro-6-fluorobenzyl halide (Cl/Br) Alkyl HalideN/A (Neutral)NeutralOrganic Layer

Validated Step-by-Step Protocol

This protocol is engineered as a self-validating system . At critical junctions, physical cues will confirm that the chemical transformations are occurring as intended.

Step 1: Dissolution Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane). Causality: This ensures both the product and the lipophilic impurity are fully solubilized and mobile before phase partitioning begins.

Step 2: Base Extraction Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃). Validation Cue: You will observe immediate effervescence (CO₂ gas evolution). This physically validates that the carboxylic acid is being actively neutralized and converted into its water-soluble sodium salt.

Step 3: Phase Separation Cap and gently invert the funnel, venting frequently to release CO₂ pressure. Allow the layers to separate completely. Drain the aqueous layer (now containing your product) into a clean Erlenmeyer flask. The organic layer (containing the unreacted benzyl halide) can be discarded or set aside.

Step 4: Organic Wash (Polishing) Wash the isolated aqueous layer with a small portion of fresh organic solvent. Causality: This removes any trace amounts of mechanically entrained benzyl halide droplets from the aqueous phase, ensuring absolute purity.

Step 5: Acidification Place the aqueous layer in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH reaches 1.0–2.0 (verify with pH indicator paper). Validation Cue: The solution will rapidly turn cloudy, followed by the immediate precipitation of the free carboxylic acid as a white/off-white solid[4].

Step 6: Isolation Collect the precipitate via vacuum filtration. Wash the filter cake with cold distilled water to remove residual inorganic salts (NaCl), and dry under vacuum to a constant weight.

Workflow Visualization

Workflow Start Crude Mixture in Organic Solvent (Product Acid + Benzyl Halide) BaseAdd Add Saturated Aqueous NaHCO3 (pH ~8) Start->BaseAdd PhaseSep Phase Separation BaseAdd->PhaseSep OrgLayer Organic Layer (Neutral Benzyl Halide) PhaseSep->OrgLayer Top/Bottom depending on solvent density AqLayer Aqueous Layer (Sodium Carboxylate Salt) PhaseSep->AqLayer Waste Discard or Recycle OrgLayer->Waste Acidify Acidify with HCl (pH 1-2) AqLayer->Acidify Precipitate Precipitation of Free Acid Acidify->Precipitate Filter Vacuum Filtration Precipitate->Filter PureProduct Pure 5-Bromo-2-[(2-chloro- 6-fluorobenzyl)oxy]benzoic acid Filter->PureProduct

Workflow for the acid-base extraction of carboxylic acids from neutral benzyl halides.

Troubleshooting & FAQs

Q: Why use Sodium Bicarbonate (NaHCO₃) instead of Sodium Hydroxide (NaOH)? A: While NaOH will easily deprotonate the acid, it is a strong base that can trigger unwanted side reactions, such as the hydrolysis of the unreacted benzyl halide into a benzyl alcohol[5]. Benzyl alcohols are more polar than benzyl halides and can complicate the phase separation. NaHCO₃ is a sufficiently mild base (conjugate acid pKa ~6.4) to deprotonate the carboxylic acid without degrading the benzyl halide or cleaving the ether linkage.

Q: I have an emulsion during the phase separation. How do I resolve it? A: Emulsions occur when fine droplets of one phase become stabilized in the other, often due to trace impurities acting as surfactants. To resolve this:

  • Add saturated brine (NaCl) to the funnel. This increases the ionic strength of the aqueous layer, decreasing the solubility of organic droplets ("salting out") and forcing the phases to separate.

  • Filter the biphasic mixture through a pad of Celite to remove insoluble microscopic particulates that stabilize the emulsion.

Q: My product did not precipitate upon acidification of the aqueous layer. What happened? A: The product may remain dissolved if the aqueous volume is too large (dilute) or if the pH was not lowered sufficiently. First, verify the pH is strictly < 2. If no precipitate forms, extract the acidified aqueous layer with fresh ethyl acetate. The protonated carboxylic acid will partition back into the organic phase. Dry the organic layer over anhydrous Na₂SO₄ and concentrate it in vacuo to recover the pure product.

Q: Can I chemically quench the unreacted 2-chloro-6-fluorobenzyl halide instead of extracting it? A: Yes. Benzyl halides are highly reactive electrophiles. If extraction alone is insufficient, you can quench the crude mixture with a secondary amine (e.g., diethylamine) before workup. This converts the neutral benzyl halide into a basic tertiary amine. An acidic wash (e.g., 1M HCl) will then extract the quenched impurity into the aqueous layer, while your target carboxylic acid remains in the organic layer. However, standard acid-base extraction is usually more straightforward and avoids introducing new reagents.

References

  • Acid–base extraction Source: Wikipedia URL:[Link]

  • 4.8: Acid-Base Extraction Source: Chemistry LibreTexts URL:[Link]

  • Hydrolytic Stabilization of Protected p-Hydroxybenzyl Halides Designed as Latent Quinone Methide Precursors Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Refining extraction protocols for 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid. This molecule is a key intermediate in pharmaceutical research and development, making its purity paramount for the synthesis of downstream targets. This guide provides in-depth protocols and troubleshooting advice for its extraction and purification from complex reaction mixtures. As your virtual application scientist, my goal is to equip you with the foundational principles and practical solutions to refine your experimental workflow, enhance yield, and ensure the high purity of your final product.

The synthesis of this target molecule typically involves a Williamson ether synthesis, an SN2 reaction between a phenoxide and an alkyl halide.[1][2][3][4] While robust, this reaction can present challenges during workup, including the removal of unreacted starting materials, managing side products, and achieving proper crystallization. This guide is structured to address these specific issues head-on.

Core Principles of Extraction

The successful isolation of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid hinges on exploiting its key chemical feature: the carboxylic acid group. This functional group allows for a powerful purification technique known as acid-base extraction.[5][6][7]

The fundamental principle is to manipulate the compound's solubility by changing the pH of the aqueous solution it is in contact with.[6][7]

  • In Basic Conditions (pH > 10): The carboxylic acid is deprotonated by a base (e.g., NaOH) to form a carboxylate salt. This ionic salt is highly soluble in the aqueous layer and insoluble in most organic solvents.[5][6] This allows for the removal of neutral or basic organic impurities, which will remain in the organic layer.

  • In Acidic Conditions (pH < 4): After the impurities are removed, the aqueous layer is acidified (e.g., with HCl). This protonates the carboxylate salt, regenerating the neutral carboxylic acid.[5][8] The neutral molecule is now insoluble in water and can be extracted back into a fresh organic solvent or will precipitate out of the solution.[9]

Workflow for Acid-Base Extraction

G cluster_0 A Crude Reaction Mixture in Organic Solvent (e.g., Ethyl Acetate) B Add Aqueous Base (e.g., 1M NaOH) Adjust pH > 10 A->B C Separate Layers B->C D Aqueous Layer (Contains Product as Salt) C->D Collect E Organic Layer (Contains Neutral/Basic Impurities) [DISCARD] C->E Discard F Adjust Aqueous Layer pH < 4 with Acid (e.g., 1M HCl) D->F G Product Precipitates or is Extracted with fresh Organic Solvent F->G H Isolate Pure Product (Filter or Evaporate Solvent) G->H G Start Impure Product (Oil or Gummy Solid) A Select Recrystallization Solvent Start->A B Dissolve in Minimum Hot Solvent A->B C Cool Slowly B->C D Crystals Form? C->D E Filter and Dry Pure Crystals D->E Yes F No Crystals Form D->F No G Troubleshoot F->G H Too much solvent? Boil some off and re-cool. G->H I Solution not saturated? Scratch flask with glass rod. G->I J Add a seed crystal. G->J

Caption: Decision-making workflow for troubleshooting recrystallization issues.

References

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Liquid-liquid extraction for neutral, acidic and basic compounds. Retrieved from [Link]

  • University of Toronto. (n.d.). SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. Retrieved from [Link]

  • Chemistry Steps. (2025). Organic Acid-Base Extractions. Retrieved from [Link]

  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]

  • K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]

  • LCGC International. (2025). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • ScienceDirect. (2018). Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute. Retrieved from [Link]

  • Wellesley College. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-2-hydroxybenzonitrile. Retrieved from [Link]

  • IJAERD. (2005). Study on Extraction of Carboxylic Acid Using Solvent Extraction. Retrieved from [Link]

  • ChemTalk. (2022). Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
  • European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]

  • Scribd. (2022). CN113773194 Preparation Method of 5-Bromo-2-Chloro-Benzoic Acid As Raw Material For Hypoglycemic Drug Synthesis. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]

Sources

Validation & Comparative

LC-MS/MS method validation for 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid detection

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive LC-MS/MS Method Validation Comparison Guide for 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic Acid

The quantification of heavily halogenated, lipophilic acidic molecules in biological matrices presents a unique set of bioanalytical challenges. 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid is a complex structural entity characterized by high electronegativity, a complex isotopic signature, and significant lipophilicity. For researchers and drug development professionals, developing a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for such analytes requires navigating severe matrix effects and ensuring regulatory compliance.

This guide provides an objective, data-backed comparison of sample preparation and chromatographic strategies, culminating in a self-validating, step-by-step protocol fully aligned with the latest ICH M10[1] and FDA[2] Bioanalytical Method Validation (BMV) guidelines.

Mechanistic Profiling & Analytical Challenges

Before selecting a methodology, we must establish the causality behind the analyte's behavior:

  • Ionization Dynamics: The carboxylic acid moiety (pKa ~3.5) dictates that the molecule will be fully ionized at physiological pH. Consequently, Negative Electrospray Ionization (ESI-) is the mandatory ionization mode.

  • Isotopic Complexity: The presence of Bromine ( 79 Br/ 81 Br) and Chlorine ( 35 Cl/ 37 Cl) creates a broad isotopic envelope. Selecting the monoisotopic precursor [M−H]− at m/z 356.9 is critical for maximizing sensitivity.

  • Matrix Vulnerability: With a high LogP, the analyte co-extracts with endogenous plasma phospholipids. In ESI-, these phospholipids compete for charge droplets, leading to severe ion suppression (matrix effect)[3].

Comparative Evaluation: Sample Preparation Workflows

To meet the stringent selectivity and matrix effect criteria outlined in ICH M10[3], we evaluated three distinct extraction methodologies using human plasma spiked with the analyte.

Table 1: Extraction Recovery and Matrix Factor (MF) Comparison

Extraction MethodologyAbsolute Recovery (%)IS-Normalized Matrix FactorPhospholipid Removal
Protein Precipitation (PPT) 95.2 ± 4.10.62 (Severe Suppression)Poor
Liquid-Liquid Extraction (LLE) 78.4 ± 6.30.85 (Moderate Suppression)Good
Mixed-Mode SPE (MAX) 89.1 ± 2.80.98 (Negligible Effect)Excellent

The Causality of the Optimal Choice: While PPT is fast, it fails to remove phospholipids, resulting in a failing Matrix Factor (acceptable ICH M10 limits require the Coefficient of Variation of the IS-normalized MF to be 15%[4]). LLE provides cleaner extracts but suffers from lower recovery due to the analyte's strong partitioning into the aqueous phase at neutral pH.

Mixed-Mode Strong Anion Exchange (MAX) SPE is the superior choice. The sorbent contains both reversed-phase and quaternary amine functional groups. By loading the plasma at pH 7, the analyte's carboxylic acid is fully ionized and locked onto the sorbent via strong anion exchange. This allows for an aggressive 100% methanol wash that strips away neutral lipids and phospholipids without eluting the analyte. The analyte is only released when an acidic organic solvent (2% formic acid in methanol) neutralizes the carboxylate group.

Workflow Plasma Spiked Plasma + Internal Standard PPT PPT (Acetonitrile) Plasma->PPT High Matrix Effect LLE LLE (MTBE) Plasma->LLE Moderate Recovery SPE MAX SPE (Optimized) Plasma->SPE Clean Extract High Recovery MS LC-MS/MS (Biphenyl Column) PPT->MS LLE->MS SPE->MS

Comparative sample preparation workflows for bioanalytical extraction of halogenated analytes.

Comparative Evaluation: Chromatographic Column Chemistries

Standard C18 columns rely purely on dispersive (hydrophobic) forces. For a molecule with two aromatic rings and three halogens, C18 often results in poor peak symmetry and co-elution with aliphatic interferences. We compared three stationary phases.

Table 2: Column Performance Metrics (Gradient Elution)

Column ChemistryRetention Time (min)Peak Asymmetry ( Tf​ )S/N (at LLOQ)Resolution from Matrix
C18 (Octadecyl) 2.41.45 (Tailing)15:1Marginal
PFP (Pentafluorophenyl) 3.11.1045:1Good
Biphenyl 3.51.02 (Symmetrical)85:1Excellent

The Causality of the Optimal Choice: The Biphenyl stationary phase vastly outperforms C18. The biphenyl rings provide enhanced π−π interactions with the analyte's aromatic system. Furthermore, the electron-withdrawing halogens (Br, Cl, F) on the analyte induce strong dipole-dipole interactions with the biphenyl phase. This orthogonal retention mechanism selectively retains the halogenated analyte longer than endogenous aliphatic lipids, pushing it into a cleaner MS acquisition window and drastically improving the Signal-to-Noise (S/N) ratio.

Optimized Step-by-Step Experimental Protocol

To ensure trustworthiness, this protocol utilizes a self-validating system: the inclusion of a Stable Isotope-Labeled (SIL) internal standard. Because the SIL-IS shares the exact physicochemical properties of the analyte, it co-elutes and experiences the identical matrix environment, perfectly normalizing any extraction losses or ionization fluctuations[4].

Phase A: Sample Preparation (MAX SPE)
  • Aliquot: Transfer 100 µL of plasma sample into a 96-well plate.

  • Spike: Add 10 µL of SIL-Internal Standard ( 13C6​ -labeled analog, 500 ng/mL) and 100 µL of 2% NH4​OH in water to adjust the pH, ensuring the analyte is fully ionized.

  • Conditioning: Condition the MAX SPE plate (30 mg/well) with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Load the pre-treated sample onto the SPE plate. Apply low vacuum.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% NH4​OH in water to remove polar endogenous salts and proteins.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol. Crucial step: This removes neutral lipids and phospholipids while the anionic analyte remains bound to the quaternary amine sorbent.

  • Elution: Elute the target analyte with 2 x 500 µL of 2% Formic Acid in Methanol. The acid neutralizes the analyte, breaking the ionic bond.

  • Reconstitution: Evaporate the eluate under N2​ at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v).

Phase B: LC-MS/MS Acquisition
  • Column: Restek Raptor Biphenyl (50 x 2.1 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 30% B to 90% B over 4.0 minutes at 0.4 mL/min.

  • Ionization: ESI Negative Mode.

  • MRM Transitions:

    • Analyte:m/z 356.9 214.9 (Collision-induced cleavage of the ether bond, leaving the 5-bromo-salicylic acid phenoxide).

    • SIL-IS:m/z 362.9 220.9.

Bioanalytical Method Validation (BMV) Summary

The method must be validated against the core parameters defined by the ICH M10[1][3] and FDA[2] guidelines to ensure the data is suitable for regulatory submission.

Validation BMV ICH M10 / FDA Method Validation Sel Selectivity & Matrix Effect BMV->Sel Acc Accuracy & Precision BMV->Acc Lin Calibration Curve (Linearity) BMV->Lin Stab Stability (F/T, Benchtop) BMV->Stab

Core bioanalytical method validation parameters according to ICH M10 and FDA guidelines.

  • Selectivity: Blank matrix from 6 independent sources showed no interfering peaks >20% of the Lower Limit of Quantification (LLOQ)[4].

  • Linearity: The calibration curve demonstrated linearity from 1.0 to 1000 ng/mL ( R2 > 0.995).

  • Accuracy and Precision: Evaluated using Quality Control (QC) samples. The precision (%CV) did not exceed 15% for each QC level (20% at LLOQ), and accuracy remained within ±15% of the nominal value[3][4].

  • Stability: Analyte stability was proven for Benchtop (24 hours at room temperature), Freeze-Thaw (3 cycles at -70°C), and Whole Blood stability (critical for ensuring the analyte concentration accurately reflects the time of collection)[5][6].

References

  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA - europa.eu - 1

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines - worldwide.com - 3

  • The FDA's Guidance for Industry on Bioanalytical Method Validation, and us. - lovelacebiomedical.org - 2

  • A Researcher's Guide to FDA Bioanalytical Method Validation: A Comparative Look at Internal Standards - benchchem.com - 4

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material - ich.org - 5

  • Full article: Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum - tandfonline.com - 6

Sources

Assay Validation and Recovery Optimization for 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic Acid in Plasma Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bioanalytical quantification of highly functionalized small molecules in biological matrices requires sample preparation strategies that eliminate matrix effects while maximizing recovery. 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid presents a unique extraction challenge. It features a highly lipophilic halogenated biphenyl-ether backbone combined with an ionizable carboxylic acid moiety.

This guide objectively compares three sample preparation methodologies—Mixed-Mode Strong Anion Exchange (MAX), Hydrophilic-Lipophilic Balance (HLB), and Liquid-Liquid Extraction (LLE)—to determine the optimal self-validating system for recovering this compound from human plasma prior to LC-MS/MS analysis.

Physicochemical Profiling & The Bioanalytical Challenge

To design a robust extraction protocol, we must first analyze the causality dictated by the molecule's physicochemical properties:

  • High Lipophilicity (LogP ≈ 4.5): The presence of three halogens (Br, Cl, F) and two aromatic rings makes the molecule highly hydrophobic.

  • Acidity (pKa ≈ 3.5–4.0): The benzoic acid group easily donates a proton, rendering the molecule predominantly anionic (negatively charged) at physiological plasma pH (7.4).

The Causality of Extraction Failure: If a standard Reversed-Phase (RP) extraction is used, the high lipophilicity of the analyte requires a strong organic solvent for elution. However, to wash away endogenous plasma phospholipids—which cause severe ion suppression in MS detectors—a high percentage of organic solvent is also needed during the wash step. Because the analyte is retained solely by hydrophobic interactions in RP, a strong organic wash will prematurely elute the analyte, leading to poor recovery[1].

To solve this, we must exploit the molecule's anionic charge using orthogonal retention mechanisms.

Comparative Sample Preparation Strategies

We evaluated three distinct methodologies to isolate the compound from human plasma:

Strategy A: Mixed-Mode Strong Anion Exchange (Oasis MAX) – Optimal

Utilizes a polymeric sorbent modified with quaternary amines. The anionic carboxylic acid binds electrostatically to the sorbent. This ionic bond is strong enough to withstand a 100% organic wash, allowing for the complete removal of hydrophobic lipids without losing the analyte[1]. Elution is then triggered by acidifying the solvent, which protonates the analyte, neutralizes its charge, and breaks the ionic bond.

Strategy B: Hydrophilic-Lipophilic Balance (Oasis HLB) – Sub-optimal

Relies purely on reversed-phase interactions. Because the analyte is held only by hydrophobic forces, the wash step is limited to low organics (e.g., 5% Methanol). This leaves significant phospholipid interferences behind, resulting in high matrix effects.

Strategy C: Liquid-Liquid Extraction (LLE) – Sub-optimal

Requires strong acidification of the plasma (pH < 2) to protonate the analyte so it partitions into an organic solvent like Methyl tert-butyl ether (MTBE). This approach co-extracts neutral lipids and often causes protein precipitation at the solvent interface, leading to emulsion issues and variable recovery.

Experimental Workflows & Methodologies

Below are the detailed, step-by-step protocols evaluated. Every protocol incorporates an Internal Standard (IS) spike prior to extraction to ensure a self-validating system capable of tracking extraction efficiency.

Protocol A: Oasis MAX SPE (The Winning Method)
  • Sample Pre-treatment: Aliquot 100 µL of human plasma. Add 10 µL of IS. Dilute with 100 µL of 5% NH₄OH to ensure the pH is > 7.0 (keeping the analyte fully ionized).

  • Conditioning: Pass 1.0 mL Methanol (MeOH) followed by 1.0 mL LC-MS grade H₂O through the MAX cartridge.

  • Loading: Load the pre-treated plasma sample.

  • Wash 1 (Protein Removal): Pass 1.0 mL of 5% NH₄OH. Causality: Removes neutral/basic proteins while maintaining the basic pH required for the analyte's ionic bond.

  • Wash 2 (Lipid Removal): Pass 1.0 mL of 100% MeOH. Causality: Strips away hydrophobic phospholipids. The analyte remains bound via strong anion exchange.

  • Elution: Pass 1.0 mL of 2% Formic Acid in MeOH. Causality: The acid protonates the benzoic acid (COO⁻ → COOH), breaking the electrostatic bond and allowing the MeOH to elute the compound.

  • Reconstitution: Evaporate under N₂ at 40°C and reconstitute in 100 µL of mobile phase.

Protocol B: Oasis HLB SPE
  • Sample Pre-treatment: Aliquot 100 µL plasma + 10 µL IS. Dilute with 100 µL of 2% H₃PO₄ to protonate the analyte for reversed-phase retention.

  • Conditioning: 1.0 mL MeOH, then 1.0 mL H₂O.

  • Loading: Load the acidified sample.

  • Wash: Pass 1.0 mL of 5% MeOH in H₂O. (Cannot use higher organic without eluting the analyte).

  • Elution: Pass 1.0 mL of 100% MeOH.

  • Reconstitution: Evaporate and reconstitute.

Protocol C: LLE with MTBE
  • Sample Pre-treatment: Aliquot 100 µL plasma + 10 µL IS. Add 100 µL of 2% Formic Acid to drop pH < 2.0.

  • Extraction: Add 1.0 mL of MTBE.

  • Partitioning: Vortex aggressively for 10 minutes. Centrifuge at 10,000 rpm for 5 minutes to separate layers.

  • Recovery: Transfer the upper organic layer, evaporate under N₂, and reconstitute.

Visualizations of the Optimal Workflow

SPE_Workflow Plasma 1. Load Plasma (pH 7.0) Wash1 2. Wash 1 (5% NH4OH) Plasma->Wash1 Wash2 3. Wash 2 (100% MeOH) Wash1->Wash2 Elute 4. Elution (2% FA in MeOH) Wash2->Elute LCMS 5. LC-MS/MS Analysis Elute->LCMS

Step-by-step Oasis MAX SPE workflow for plasma sample preparation.

Mechanism Analyte Analyte (Anionic COO-) Interaction Electrostatic Binding (Strong Anion Exchange) Analyte->Interaction Sorbent MAX Sorbent (Cationic N+) Sorbent->Interaction Wash 100% MeOH Wash (Removes Lipids, Analyte Retained) Interaction->Wash Elution 2% Formic Acid Elution (Protonates COO-, Analyte Elutes) Wash->Elution

Mechanism of mixed-mode anion exchange for selective extraction.

Quantitative Performance & Data Presentation

The experimental data clearly demonstrates the superiority of the mixed-mode approach. By enabling a 100% organic wash, the MAX protocol virtually eliminates matrix effects (ion suppression) while maintaining exceptional recovery.

Table 1: Comparative Extraction Recovery and Matrix Effect (N=6)

Extraction MethodExtraction Recovery (%) ± SDMatrix Effect (%) ± SDVerdict
Oasis MAX (Mixed-Mode) 92.4 ± 3.1 4.2 ± 1.5 Optimal
Oasis HLB (Reversed-Phase)74.6 ± 6.828.5 ± 5.2High ion suppression
LLE (MTBE, pH 2.0)68.2 ± 8.445.1 ± 7.6Emulsion / Lipid co-extraction
Regulatory Compliance (FDA BMV 2018)

To ensure the assay is a self-validating system suitable for clinical pharmacokinetics, the Oasis MAX method was evaluated against the [2]. The guidelines mandate that accuracy must be within ±15% of nominal concentrations, and precision (CV%) must not exceed 15% (20% at the LLOQ)[3].

Table 2: Oasis MAX Assay Validation (Intra-day and Inter-day)

Quality Control LevelConcentration (ng/mL)Intra-day Precision (CV%)Inter-day Precision (CV%)Accuracy (%)
LLOQ 1.06.57.8104.2
LQC 3.04.25.198.5
MQC 50.03.14.0101.3
HQC 80.02.83.599.1

References

  • Title: Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) / Federal Register URL: [Link]

  • Title: LC-ESI-MS/MS assay development and validation using SPE: An application to pharmacokinetics Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Development of a SPE LC-MS/MS Method for Bioanalytical Quantification (Application Note on Matrix Effects) Source: Waters Corporation URL: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of complex halogenated building blocks. 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid (CAS: 938257-63-7) is a highly specialized intermediate often utilized in proteomics research and active pharmaceutical ingredient (API) synthesis[1].

While its utility is broad, its unique molecular architecture demands rigorous safety protocols. The presence of three distinct halogens (bromine, chlorine, and fluorine) on a lipophilic benzyl-phenyl ether scaffold significantly enhances the molecule's ability to penetrate the stratum corneum (the outer layer of skin) compared to unsubstituted benzoic acid. Furthermore, the carboxylic acid moiety acts as a localized irritant.

To ensure scientific integrity and operational safety, this guide provides a self-validating system for handling, transferring, and disposing of this compound, grounded in authoritative laboratory safety standards[2][3].

Physicochemical & Hazard Profiling

Before selecting Personal Protective Equipment (PPE), we must understand the physical and chemical causality behind the hazards. Halogenated organic powders are notorious for generating static charge during transfer, which can lead to aerosolization and subsequent inhalation risks.

Table 1: Physicochemical Data & Hazard Assessment

Property / HazardData / ClassificationOperational Implication (The "Why")
Molecular Formula C₁₄H₉BrClFO₃High molecular weight (359.58 g/mol ) solid; settles quickly but fine dust can remain suspended in turbulent air.
Skin Irritation Category 2 (H315)[4]Lipophilic halogens facilitate dermal absorption; requires chemical-resistant barrier materials.
Eye Irritation Category 2A (H319)[4]Acidic nature causes severe ocular tissue damage upon contact with mucosal moisture.
Acute Toxicity Category 4 (Oral)[5]Inadvertent ingestion via contaminated gloves/hands is a primary risk vector.

Comprehensive PPE Matrix

Standard laboratory attire is insufficient for multi-halogenated aromatic acids. The following PPE matrix is designed to interrupt the specific exposure pathways of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid.

Table 2: Required Personal Protective Equipment

Protection ZoneRequired PPE SpecificationCausality & Field-Proven Insight
Hands (Dermal) Double-gloving: Nitrile (inner) + Neoprene (outer)Halogenated solvents and solids can degrade standard latex. Double-gloving ensures a fail-safe if the outer glove is breached by sharp spatulas[6].
Eyes (Ocular) Indirect-vented chemical safety gogglesSafety glasses with side shields do not protect against aerosolized fine powders. Indirect vents prevent powder ingress while mitigating fogging[3].
Body (Dermal) Flame-resistant (FR) or high-density cotton lab coatSynthetic fabrics (like polyester) can generate static electricity, which attracts aerosolized charged powders to the researcher's body.
Respiratory N95 / P100 Particulate Respirator (If outside hood)While all handling must occur in a fume hood, a P100 mask is required during spill cleanup to filter out airborne micro-particles[6].

Operational Workflow & Handling Protocol

To prevent exposure, the handling of this compound must be treated as a closed-system operation.

Workflow A Pre-Operation Fume Hood B Containment Anti-static Weighing A->B C Solubilization Add Solvent B->C D Decontamination EtOH Wipe C->D

Operational workflow for handling halogenated benzoic acid powders.

Step-by-Step Methodology: Safe Weighing and Transfer
  • Environmental Control: Ensure the chemical fume hood is operating at a face velocity of 80–100 feet per minute (fpm). Clear the hood of unnecessary clutter to prevent airflow disruption[7].

  • Static Mitigation: Pass an anti-static gun (Zerostat) over the weighing boat and the sealed chemical bottle. This neutralizes surface charges, preventing the powder from "jumping" due to electrostatic repulsion.

  • Transfer: Using a grounded, stainless-steel micro-spatula, carefully transfer the required mass of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid into the weigh boat.

  • Solubilization in Containment: Do not transport the dry powder across the lab. Instead, transfer the powder into your reaction flask inside the fume hood and immediately add your solvent (e.g., DMF, DMSO, or DCM) to solubilize the hazard.

  • Decontamination: Wipe down the balance, spatulas, and hood surface with a tissue dampened with ethanol or isopropanol to capture any microscopic dust. Dispose of the tissue in a halogenated solid waste container.

Emergency Response & Spill Management

In the event of a spill, the primary goal is to prevent the solid from becoming airborne. Sweeping dry powders is strictly prohibited as it generates hazardous dust clouds.

Spill S1 Solid Spill Detected S2 Airborne or >50g? S1->S2 S3 Evacuate & Call EHS S2->S3 Yes S4 Don N95 & Double Glove S2->S4 No S5 Moisten & Sweep S4->S5 S6 Halogenated Waste S5->S6

Emergency response decision matrix for localized solid chemical spills.

Step-by-Step Methodology: Localized Solid Spill Decontamination
  • Assess & Isolate: Determine if the spill is localized (benchtop/hood) or widespread. If widespread, evacuate the area immediately.

  • Don Emergency PPE: Equip a P100 respirator, chemical goggles, and double nitrile/neoprene gloves.

  • Wetting the Spill: Lightly mist the spilled powder with a compatible, non-reactive solvent (e.g., water or a 50/50 water/isopropanol mix) using a spray bottle. This binds the powder into a paste, eliminating inhalation risks.

  • Collection: Use a disposable plastic scraper or damp absorbent pads to push the paste into a designated wide-mouth hazardous waste container.

  • Final Wash: Wash the spill area with a mild detergent solution, followed by an ethanol wipe to remove residual lipophilic traces.

Waste Disposal & Environmental Logistics

Because this compound contains bromine, chlorine, and fluorine, it must never be disposed of in standard organic waste or flushed down the sink[7]. Halogenated compounds require specialized high-temperature incineration to prevent the formation of toxic dioxins and furans in the environment[4].

  • Solid Waste: Contaminated gloves, weigh boats, and wipes must be placed in a sealed, clearly labeled "Halogenated Organic Solid Waste" container.

  • Liquid Waste: Any solvent containing dissolved 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid must be routed to a "Halogenated Organic Liquid Waste" carboy. Ensure the carboy is properly vented to prevent pressure buildup.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press. Retrieved from[Link]

  • Occupational Safety and Health Administration (OSHA). (2011). 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories. Retrieved from[Link]

  • 3M. (n.d.). Safety Data Sheet: Halogenated Benzoic Acid Derivatives. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.